Kif18A-IN-9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H32N6O4S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[5,4-b]pyridin-6-yl)benzamide |
InChI |
InChI=1S/C25H32N6O4S/c1-2-11-31-23-18(17-26-31)3-6-22(27-23)28-24(33)20-5-4-19(29-36(34,35)15-14-32)16-21(20)30-12-9-25(7-8-25)10-13-30/h3-6,16-17,29,32H,2,7-15H2,1H3,(H,27,28,33) |
InChIキー |
VMGCJSOYECFTEB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
KIF18A-IN-9: A Targeted Approach to Chromosomal Instability in Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of KIF18A inhibitors, with a focus on Kif18A-IN-9 and similar molecules, in the context of cancers characterized by chromosomal instability (CIN). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical data, experimental methodologies, and the underlying biological pathways.
Introduction
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2][3] CIN arises from persistent errors in chromosome segregation during mitosis, leading to aneuploidy and intratumor heterogeneity, which are often associated with poor prognosis and therapeutic resistance. The mitotic kinesin KIF18A has emerged as a promising therapeutic target in CIN-high cancers.[4][5][6] KIF18A is a plus-end directed motor protein that plays a crucial role in suppressing microtubule dynamics at the plus-ends of kinetochore microtubules (k-MTs), thereby ensuring proper chromosome congression and alignment at the metaphase plate.[7][8][9][10] While KIF18A is non-essential for normal cell division, CIN-high cancer cells exhibit a heightened dependency on its function for survival, making it a selective vulnerability.[7][8][11][12]
This compound and other potent, selective, and often ATP-uncompetitive small-molecule inhibitors of KIF18A have been developed to exploit this dependency.[4][6][13][14] These inhibitors prevent the proper function of KIF18A, leading to a cascade of events that culminate in the selective killing of CIN-high cancer cells.[1][9][15]
Mechanism of Action
The primary mechanism of action of this compound and similar inhibitors is the disruption of the normal mitotic process in CIN-high cancer cells through the specific inhibition of the KIF18A motor protein.[15] This targeted inhibition triggers a series of cellular events, ultimately leading to apoptosis.
-
Inhibition of KIF18A ATPase Activity: KIF18A inhibitors bind to an allosteric pocket on the KIF18A motor domain, distinct from the ATP-binding site, making them ATP-uncompetitive.[4][14] This binding event locks the motor domain in a microtubule-bound state, preventing the ATP hydrolysis required for its motor activity and translocation along microtubules.[4][14]
-
Disruption of Chromosome Congression: The inhibition of KIF18A's motor function prevents it from accumulating at the plus-ends of k-MTs. This leads to increased chromosome oscillations and a failure of chromosomes to properly align at the metaphase plate.[9][10]
-
Activation of the Spindle Assembly Checkpoint (SAC): The persistent presence of unaligned chromosomes activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosome missegregation.[1][3][15] This leads to a prolonged mitotic arrest.[7][8][13]
-
Induction of Catastrophic Mitotic Errors: In CIN-high cancer cells, the prolonged mitotic arrest and the underlying chromosomal instability result in catastrophic mitotic events, including the formation of multipolar spindles and micronuclei.[1][11][12][16]
-
Apoptosis: The accumulation of mitotic errors and the sustained activation of the SAC ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death specifically in CIN-high cancer cells.[1][15]
The selectivity of KIF18A inhibitors for CIN-high cancer cells stems from the fact that these cells are already under significant mitotic stress due to their inherent chromosomal instability. The additional disruption of KIF18A function pushes them over a threshold that normal, chromosomally stable cells can tolerate.[7][11][12]
Quantitative Data
The following tables summarize key quantitative data for KIF18A inhibitors from preclinical studies.
Table 1: Biochemical Potency of KIF18A Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Notes |
| ATX020 | KIF18A | ATPase Assay | Potent (sub-nM) | Highly selective over other kinesins.[17] |
| VLS-1272 | KIF18A | ADP-Glo Assay | Potent | ATP-uncompetitive and microtubule-dependent.[4][14] |
| AM-1882 | KIF18A | MT-ATPase Assay | Potent | Selective inhibitor.[18] |
Table 2: Cellular Activity of KIF18A Inhibitors in CIN-high Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Endpoint | Result |
| ATX020 | OVCAR-3 | Ovarian | Proliferation | Growth Inhibition | Potent anti-proliferative activity |
| ATX020 | OVCAR-8, AU565 | Ovarian, Breast | Proliferation | Growth Inhibition | Potent anti-proliferative activity in CIN+ lines[17] |
| VLS-1272 | MDA-MB-231 (CIN-high) | Breast | Proliferation | Growth Inhibition | Greater inhibition in CIN-high vs. CIN-low cells[9] |
| AM-0277 | MDA-MB-157 | Breast | Mitotic Feature | Increased pH3 & PCM foci | Induction of mitotic arrest[3] |
| KIF18A siRNA | TNBC cell lines | Breast | Proliferation | Reduced Growth | Significant reduction in proliferation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay measures the ATPase activity of KIF18A by quantifying the amount of ADP produced.
-
Reagents: Recombinant human KIF18A protein, microtubules, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing KIF18A enzyme and microtubules in reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition of ATPase activity relative to a DMSO control and determine the IC50 value.[19]
-
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture.
-
Reagents: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega), 96-well plates, cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the KIF18A inhibitor or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][7][11]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.[5]
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique is used to visualize the mitotic spindle and chromosome alignment.
-
Reagents: Cells grown on coverslips, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin), fluorescently labeled secondary antibodies, DAPI for nuclear staining, mounting medium.
-
Procedure:
-
Treat cells with the KIF18A inhibitor or DMSO.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.[9][12][20][21][22]
-
Clonogenic Assay
This assay assesses the ability of single cells to form colonies, a measure of long-term cell survival.
-
Reagents: Cancer cell lines, appropriate culture medium, 6-well plates, crystal violet staining solution.
-
Procedure:
-
Treat cells with the KIF18A inhibitor for a specified duration.
-
Harvest the cells and seed a low, known number of cells into 6-well plates.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a solution like 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction by normalizing the number of colonies in the treated group to the plating efficiency of the control group.[2][4][15][23][24]
-
Visualizations
Signaling Pathway of KIF18A Inhibition in CIN Cancer
Caption: Mechanism of KIF18A inhibitor-induced apoptosis in CIN cancer cells.
Experimental Workflow for Cell Viability (MTS) Assay
Caption: Workflow for assessing cell viability using the MTS assay.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence analysis of mitotic spindles.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 13. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. embopress.org [embopress.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 21. fulir.irb.hr [fulir.irb.hr]
- 22. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
KIF18A-IN-9: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a motor protein crucial for the precise alignment of chromosomes during mitosis, its inhibition offers a selective strategy to eliminate cancer cells while sparing healthy ones. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of KIF18A inhibitors, with a focus on the principles guiding their development. While the specific synthesis of "Kif18A-IN-9" is not publicly detailed, this guide will use the well-documented inhibitor ATX020 as a representative example to illustrate the synthetic chemistry involved. We will delve into the experimental protocols for key biological assays, present quantitative data for a range of inhibitors, and visualize the critical pathways and workflows associated with KIF18A inhibition.
The Discovery of KIF18A Inhibitors: A Targeted Approach
The journey to discover potent and selective KIF18A inhibitors began with the identification of KIF18A as a vulnerability in chromosomally unstable cancer cells. These cells, often harboring mutations in genes like TP53, are highly dependent on KIF18A for mitotic progression.[1][2] The therapeutic strategy hinges on the observation that while normal cells can tolerate the loss of KIF18A function, CIN cancer cells undergo mitotic catastrophe and apoptosis upon its inhibition.[3][4]
The discovery process typically involves:
-
High-Throughput Screening (HTS): Screening of large, diverse small-molecule libraries to identify initial "hits" that inhibit the microtubule-stimulated ATPase activity of KIF18A.[1][5]
-
Hit-to-Lead Optimization: A medicinal chemistry campaign to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. This involves iterative cycles of chemical synthesis and biological testing.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of lead compounds to understand the relationship between their structure and biological activity. This guides the design of more potent and selective inhibitors.[6][7]
This process has led to the identification of several potent KIF18A inhibitors, including AM-1882, ATX020, and VLS-1272.[1][5][8]
Synthesis of a Representative KIF18A Inhibitor: ATX020
While the exact synthetic route for this compound is not available in the public domain, the synthesis of ATX020, a potent and selective KIF18A inhibitor, has been described and serves as an excellent case study. The synthesis involves a multi-step sequence, highlighting common strategies in modern medicinal chemistry.
Experimental Protocol: Synthesis of ATX020
The synthesis of ATX020 is a multi-step process that can be summarized as follows (based on the description for analogous compounds):
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis often begins with an SNAr reaction to couple a heterocyclic amine with a substituted pyrimidine (B1678525) or pyridine (B92270) core. For instance, 2-chloro-6-methylpyrimidin-4-amine (B76438) can be reacted with 4,4-difluoropiperidine.[1]
-
Amide Coupling: The resulting intermediate is then coupled with a substituted benzoic acid derivative. This is a standard amide bond formation reaction, often facilitated by coupling reagents like HATU or EDC/HOBt.[1]
-
Sulfonamide Formation: In some analogs, a key step involves the formation of a sulfonamide linkage. This is typically achieved by reacting an amine with a sulfonyl chloride in the presence of a base like pyridine.[1]
-
Final Modifications and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound, typically by chromatography techniques like HPLC.[1]
A representative synthetic scheme for a related compound is presented in the original research publication.[1]
Biological Characterization: Key Experimental Protocols
The biological activity of KIF18A inhibitors is assessed through a series of in vitro and in vivo assays.
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain, which is essential for its function.
Protocol: Microtubule-Stimulated ATPase Assay (ADP-Glo™)
-
Reagents: Recombinant human KIF18A motor domain, microtubules (stabilized with paclitaxel), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
The inhibitor is serially diluted in DMSO and added to a 384-well plate.
-
A reaction mixture containing KIF18A enzyme, microtubules, and reaction buffer (typically 15 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 1 µM paclitaxel) is prepared.[3][9]
-
The reaction is initiated by adding ATP.
-
After a defined incubation period at room temperature, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.[3][9]
-
Cell Proliferation Assays
These assays determine the effect of KIF18A inhibitors on the growth of cancer cell lines.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Lines: A panel of cancer cell lines, including those with high CIN (e.g., OVCAR-3, MDA-MB-231) and low CIN (e.g., HCT116), are used.[10]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the KIF18A inhibitor.
-
After a 72- to 96-hour incubation period, the CellTiter-Glo® reagent is added to the wells.
-
This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured, and the EC₅₀ (half-maximal effective concentration) is determined.[8]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in animal models.
Protocol: OVCAR-3 Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.[1]
-
Procedure:
-
OVCAR-3 human ovarian cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The KIF18A inhibitor is administered orally or via intraperitoneal injection at various doses and schedules.[1][11]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for pharmacodynamic marker analysis (e.g., staining for phospho-histone H3 to assess mitotic arrest).[1][10]
-
Quantitative Data Summary
The following tables summarize the reported biological activity of various KIF18A inhibitors.
Table 1: Biochemical Activity of KIF18A Inhibitors
| Compound | KIF18A ATPase IC₅₀ (nM) | Kinesin Selectivity | Reference |
| This compound (Compound 1) | 3.8 | Not specified | [12] |
| AM-1882 | 230 | Selective over other kinesins except KIF19A | [11] |
| ATX020 | 14.5 | Selective over CENPE (>10 µM) and EG5 (5.87 µM) | [1] |
| VLS-1272 | 41 | Highly selective over other kinesins | [5][12] |
| BTB-1 | 1690 | - | [12] |
| KIF18A-IN-2 | 28 | Not specified | [12] |
| KIF18A-IN-3 | 61 | Not specified | [12] |
| KIF18A-IN-10 (Compound 24) | 23.8 | Not specified | [12] |
| KIF18A-IN-12 (compound 9) | 45.54 | Not specified | [12] |
Table 2: Anti-proliferative Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Phenotype | EC₅₀/IC₅₀ (nM) | Reference |
| ATX020 | OVCAR-3 | CIN-high | 53.3 | [1] |
| OVCAR-8 | CIN-high | 534 | [1] | |
| AM-1882 | OVCAR-8 | CIN-high | - | [11] |
| VLS-1272 | OVCAR-3 | CIN-high | 9.7 | [13] |
| JIMT-1 | CIN-high | 7.8 | [13] | |
| HCC-15 | CIN-high | 11 | [13] | |
| KIF18A-IN-10 (Compound 24) | OVCAR3 | CIN-high | < 100 | [12] |
| MDA-MB-157 | CIN-high | < 100 | [12] |
Visualizing the Mechanism and Workflows
KIF18A Signaling Pathway and Inhibition
KIF18A plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is essential for proper chromosome congression at the metaphase plate.
Caption: KIF18A's role in mitosis and the consequences of its inhibition.
Experimental Workflow for KIF18A Inhibitor Evaluation
The evaluation of a potential KIF18A inhibitor follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of KIF18A inhibitors.
Logical Relationship of KIF18A Inhibition in CIN vs. Normal Cells
The selective therapeutic effect of KIF18A inhibitors is based on the differential dependency of CIN cancer cells versus normal diploid cells on KIF18A for survival.
Caption: The basis for the therapeutic window of KIF18A inhibitors.
Conclusion
The discovery and development of KIF18A inhibitors represent a significant advancement in the targeted therapy of cancers with chromosomal instability. The selective induction of mitotic catastrophe in cancer cells, while sparing normal cells, offers a promising therapeutic window. This guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of these inhibitors, equipping researchers and drug development professionals with a foundational understanding of this exciting class of anti-cancer agents. Further research will continue to refine these molecules and explore their full clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of KIF18A Is Associated with Increased Tumor Stage and Cell Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Kinesin KIF18A Inhibitor ATX020: Tactical Application of Silicon Atom Replacement - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Kif18A-IN-9 Target Validation in Oncology: An In-depth Technical Guide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein Kif18A has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN).[1][2][3] Overexpressed in a variety of cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), Kif18A plays a critical role in chromosome alignment during mitosis.[2][4][5] Its inhibition leads to mitotic catastrophe and selective killing of CIN cancer cells, while largely sparing normal, chromosomally stable cells.[1][4][6] This differential dependency presents a promising therapeutic window for the development of targeted cancer therapies.
This technical guide provides a comprehensive overview of the target validation of Kif18A, with a focus on the methodologies and data interpretation relevant to the evaluation of potent and selective inhibitors such as Kif18A-IN-9.
Data Presentation: Efficacy of Kif18A Inhibitors
The following tables summarize the quantitative data for various Kif18A inhibitors, demonstrating their potency and selectivity. While specific data for "this compound" is not publicly available, the presented data for analogous compounds illustrates the expected efficacy profile.
Table 1: In Vitro Potency of Kif18A Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| IAM-K1 | KIF18A ATPase Biochemical Assay | KIF18A | < 30 nM | [7] |
| OVCAR-3 Cell Growth Inhibition | OVCAR-3 | < 30 nM | [7] | |
| Preclinical Candidate (PCC) | Enzyme-based Assay | KIF18A | Double-digit nM | [8] |
| Cell-based Assay | Multiple Cancer Cell Lines | Double-digit nM | [8] | |
| VLS-1272 | KIF18A Enzymatic Activity | KIF18A | - | [9] |
| AU-KIF-01 to AU-KIF-04 | KIF18A ATPase Activity | KIF18A | 0.06 - 1.4 µM | [10] |
| Anti-proliferative Assay | OVCAR-3 | - | [10] | |
| ATX020 | Growth Inhibition (XTT assay) | HGSOC Cell Lines | Varies (Highly to Moderately Sensitive) | [11] |
| AM-7710 series analogs | Kinesin-8 MT-ATPase Motor Assay | KIF18A | Varies | [4] |
| Mitotic Image Assay | MDA-MB-157 | Varies | [4] |
Table 2: In Vivo Efficacy of Kif18A Inhibitors
| Compound | Animal Model | Tumor Type | Efficacy | Reference |
| Preclinical Candidate (PCC) | OVCAR3 CDX Model | Ovarian Cancer | Dose-dependent anti-tumor efficacy | [8] |
| MDA-MB-231 & HCC1806 CDX Models | Triple-Negative Breast Cancer | Dose-dependent anti-tumor efficacy | [8] | |
| IAM-K1 | OVCAR-3 Xenograft Mouse Model | Ovarian Cancer | Durable tumor regression | [7] |
| AU-KIF-03 & AU-KIF-04 | OVCAR3 CDX Model | Ovarian Cancer | Significant dose-dependent anti-tumor efficacy | [10] |
| VLS-1272 | Tumor Xenografts | Cancer | Substantial, dose-dependent inhibition of tumor growth | [9][12] |
| Unnamed KIF18A Inhibitors | Mouse Xenograft Models | Cancer | Tumor regression | [13][14] |
Signaling Pathways and Experimental Workflows
Kif18A Signaling and Regulation
Kif18A expression and activity are tightly regulated. The JNK1/c-Jun signaling pathway has been shown to activate Kif18A expression, contributing to tumorigenesis in cervical cancer.[15] During mitosis, Kif18A's function is also controlled by the master mitotic kinase Cdk1 and Protein Phosphatase 1 (PP1).[16][17]
Experimental Workflow for Kif18A Target Validation
A typical workflow for validating Kif18A as a therapeutic target involves a multi-step process from initial screening to in vivo efficacy studies.
References
- 1. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuickresearch.com [kuickresearch.com]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 11. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [ouci.dntb.gov.ua]
Structural Basis of Kif18A-IN-9 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of the mitotic kinesin Kif18A by the small molecule inhibitor Kif18A-IN-9 and related compounds. Kif18A is a critical regulator of chromosome alignment during cell division, making it a promising therapeutic target in chromosomally unstable cancers. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular and cellular pathways.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in mitosis.[1][2][3] It functions by moving along kinetochore microtubules to the plus-ends, where it suppresses their dynamics.[3][4] This activity is essential for the proper alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation.[1][4] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[5][6][7] This makes Kif18A an attractive target for anticancer therapies, as its inhibition can selectively kill cancer cells while having minimal effect on normal, diploid cells.[5][6][8] this compound and its analogs are part of a new class of allosteric inhibitors that target the motor domain of Kif18A, leading to mitotic arrest and subsequent cell death in susceptible cancer cell lines.[5][9]
Quantitative Data on Kif18A Inhibitors
The following tables summarize the inhibitory activities of Kif18A-IN-1, a close analog of this compound, and other representative Kif18A inhibitors against various cancer cell lines and the Kif18A ATPase activity.
Table 1: In Vitro Antiproliferative Activity of Kif18A-IN-1
| Cell Line | Cancer Type | IC50 (nM) after 5 days |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
Data sourced from MedChemExpress.[9]
Table 2: Biochemical and Cellular Activity of AM-Series KIF18A Inhibitors
| Compound | KIF18A MT-ATPase IC50 (µM) | MDA-MB-157 Mitotic EC50 (µM) |
| AM-7710 | >10 | 1.5 |
| AM-0277 | 0.015 | 0.035 |
| AM-1882 | 0.004 | 0.012 |
| AM-5308 | 0.003 | 0.008 |
| AM-9022 | 0.002 | 0.006 |
Data extracted from Payton et al., 2023.[5]
Table 3: Activity of ATX020, a Novel KIF18A Inhibitor
| Assay | Parameter | Value |
| KIF18A ATPase Inhibition | IC50 | 0.003 µM |
| OVCAR-3 Antiproliferation (7 days) | IC50 | 0.010 µM |
| OVCAR-8 Antiproliferation (7 days) | IC50 | 0.008 µM |
| AU565 Antiproliferation (7 days) | IC50 | 0.015 µM |
Data from Smith et al., 2025.[10]
Structural Basis of Inhibition
While a direct crystal or cryo-EM structure of Kif18A in complex with this compound is not publicly available, extensive research on other allosteric Kif18A inhibitors provides a strong model for its mechanism of action.
Allosteric Binding Pocket
Studies on the inhibitor BTB-1 and a newer class of inhibitors (including the AM-series) suggest that these compounds do not bind to the active ATP-binding site. Instead, they occupy an allosteric pocket.[5][11] A cryo-EM reconstruction of Kif18A bound to microtubules and BTB-1 revealed a binding site near loop5.[11][12] More recent studies with potent and selective inhibitors like the AM-series propose a binding pocket formed by motor helices α4 and α6, which is located near the microtubule-binding interface.[5] This is further supported by the observation that these inhibitors preferentially bind to the microtubule-bound state of Kif18A.[5] The KIF18A inhibitor Sovilnesib is also predicted to bind in a pocket involving the alpha-4 helix.[13]
Mechanism of Action
Inhibition of Kif18A by these allosteric compounds prevents the conformational changes necessary for its motor activity.[11] By binding to the allosteric site, this compound and its analogs are thought to lock the Kif18A motor domain in a state that is tightly bound to the microtubule but unable to hydrolyze ATP and translocate.[12][14] This leads to the accumulation of inactive Kif18A motors on the mitotic spindle.[14][15] The functional consequence is a failure to regulate microtubule dynamics at the plus-ends, leading to chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis or mitotic catastrophe in cancer cells.[1][5][8]
Signaling Pathways and Cellular Consequences
The inhibition of Kif18A initiates a cascade of cellular events, ultimately leading to cell death in chromosomally unstable cancer cells.
Caption: Signaling pathway of Kif18A inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Kif18A inhibitors. Below are protocols for key experiments.
Kif18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Kif18A motor domain, which is stimulated by the presence of microtubules.[2][16]
Materials:
-
Recombinant human Kif18A motor domain protein
-
Taxol-stabilized microtubules
-
ATP
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the Kif18A motor domain and microtubules to the assay buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the Kif18A ATPase assay.
Cell-Based Mitotic Arrest Assay
This assay quantifies the ability of a Kif18A inhibitor to induce mitotic arrest in cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-157, OVCAR-8)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of mitotic cells (phospho-histone H3 positive) for each compound concentration.
-
Determine the EC50 value for mitotic arrest.
Cell Proliferation Assay
This assay measures the long-term effect of Kif18A inhibition on the growth of cancer cell lines.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a low density.
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate the cells for an extended period (e.g., 5-7 days).
-
Add the cell viability reagent and measure the signal using a plate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Logical Relationship of Kif18A Inhibition
The following diagram illustrates the logical flow from the molecular mechanism of Kif18A to the rationale for its therapeutic targeting in CIN-positive cancers.
Caption: Logical framework for targeting Kif18A in CIN cancers.
Conclusion
This compound represents a promising class of targeted anticancer agents that exploit the specific vulnerabilities of chromosomally unstable tumors. The structural basis of its inhibitory action is rooted in its allosteric binding to the Kif18A motor domain, which stabilizes a microtubule-bound, inactive state. This leads to catastrophic mitotic failure and selective cell death in Kif18A-dependent cancer cells. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and drug developers working to advance Kif18A inhibitors into clinical applications. Further structural studies on the direct interaction between Kif18A and inhibitors like this compound will undoubtedly accelerate the development of next-generation therapeutics targeting this critical mitotic kinesin.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of human kinesin-8 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kif18A-IN-9: A Chemical Probe for Interrogating KIF18A Function in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] By dampening the oscillations of chromosomes, KIF18A ensures the fidelity of chromosome segregation.[3] In normal, healthy cells, KIF18A is not essential for viability. However, many cancer cells, particularly those characterized by chromosomal instability (CIN), exhibit a heightened dependency on KIF18A for their proliferation and survival.[4][5] This synthetic lethal relationship makes KIF18A an attractive therapeutic target for the development of novel anti-cancer agents.[6]
This technical guide focuses on Kif18A-IN-9, a potent and selective chemical probe for the investigation of KIF18A function. We will provide an overview of its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of the broader landscape of KIF18A inhibition.
This compound: A Potent and Selective Chemical Probe
This compound has been identified as a highly effective inhibitor of the KIF18A motor protein.[7] Its potency has been demonstrated in biochemical assays, and it exhibits significant anti-proliferative activity in cancer cell lines known to be dependent on KIF18A.[7]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition |
| Biochemical IC50 | 3.8 nM | KIF18A ATPase Assay |
| Cellular IC50 | < 100 nM | OVCAR3 |
| Cellular IC50 | < 100 nM | MDA-MB-157 |
Table 1: Summary of the inhibitory activity of this compound.[7]
Representative Data from Well-Characterized KIF18A Inhibitors
To provide a broader context for the activity of a KIF18A chemical probe, the following tables summarize data from other extensively studied KIF18A inhibitors, such as ATX020 and Sovilnesib (AMG-650).
Biochemical Activity of Representative KIF18A Inhibitors
| Compound | KIF18A IC50 (µM) | KIF11/Eg5 IC50 (µM) | CENPE IC50 (µM) |
| ATX020 | 0.014 | 5.87 | > 10 |
| Sovilnesib (AMG-650) | 0.053 | > 10 | > 10 |
| VLS-1272 | 0.0003 | > 100 | > 100 |
Table 2: Biochemical potency and selectivity of representative KIF18A inhibitors against other kinesin motor proteins.[8][9][10]
Cellular Activity of Representative KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Phenotype | Cellular IC50/EC50 (µM) |
| ATX020 | OVCAR-3 | CIN+ | 0.053 |
| A2780 | CIN- | > 10 | |
| OVCAR-8 | CIN+ | 0.54 | |
| Sovilnesib (AMG-650) | OVCAR-3 | CIN+ | 0.070 (Nuclear Count Assay) |
| AM-1882 | OVCAR-3 | CIN+ | ~0.02 |
| BT-549 | CIN+ | ~0.02 | |
| MCF-7 | CIN- | > 6 |
Table 3: Anti-proliferative activity of representative KIF18A inhibitors in chromosomally unstable (CIN+) and stable (CIN-) cancer cell lines.[4][9][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the function of KIF18A and the effects of its inhibition by chemical probes like this compound.
KIF18A ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis that powers KIF18A's motor activity.
Principle: The microtubule-stimulated ATPase activity of the KIF18A motor domain is quantified by measuring the amount of ADP produced. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, KIF18A enzyme, and microtubules to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Record luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay determines the effect of KIF18A inhibition on the growth of cancer cell lines.
Principle: Cells are cultured in the presence of the inhibitor, and cell viability or number is measured after a set period.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-157)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well clear-bottom plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a specified period (e.g., 72 to 120 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Determine the IC50 values by plotting the percentage of viable cells against the inhibitor concentration.
Immunofluorescence for Mitotic Arrest and Spindle Morphology
This method visualizes the cellular effects of KIF18A inhibition on mitosis.
Principle: Cells are treated with the inhibitor and then fixed and stained for key mitotic markers to observe changes in mitotic index, spindle formation, and chromosome alignment.
Materials:
-
Cells grown on coverslips
-
Test inhibitor (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 for mitotic cells, anti-pericentrin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
Procedure:
-
Treat cells with the test inhibitor for a specified time (e.g., 24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells, the spindle length, and the prevalence of mitotic defects such as multipolar spindles.[12][13]
Visualizations
KIF18A's Role in Mitosis and the Effect of Inhibition
Caption: Mechanism of KIF18A function and its inhibition by this compound.
KIF18A-Related Signaling in Cancer
Caption: Simplified signaling pathways influenced by KIF18A in cancer.[14]
Experimental Workflow for KIF18A Inhibitor Characterization
Caption: General workflow for the characterization of a KIF18A chemical probe.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volastratx.com [volastratx.com]
- 6. KIF18A | Insilico Medicine [insilico.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Synthetic Lethality of Kif18A-IN-9: A Technical Guide for Researchers
Abstract
The kinesin superfamily protein 18A (Kif18A) has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN). These tumors exhibit a synthetic lethal relationship with the inhibition of Kif18A, a motor protein essential for the precise alignment of chromosomes during mitosis. This technical guide provides an in-depth exploration of Kif18A-IN-9, a potent and selective inhibitor of Kif18A. We will detail the mechanism of action, preclinical data, experimental protocols for evaluation, and the underlying signaling pathways that contribute to its selective cytotoxicity in cancer cells.
Introduction: The Rationale for Targeting Kif18A in Chromosomally Unstable Cancers
Chromosomal instability is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer and triple-negative breast cancer.[1][2] This state of persistent chromosome mis-segregation during mitosis creates a unique dependency on cellular machinery that mitigates the potentially catastrophic consequences of aneuploidy.[1][2] Kif18A, a plus-end directed kinesin motor protein, plays a critical role in dampening chromosome oscillations to ensure their proper alignment at the metaphase plate.[3] While non-essential for the viability of normal diploid cells, cancer cells with high CIN are exquisitely dependent on Kif18A for their survival, creating a synthetic lethal vulnerability.[4][5]
Inhibition of Kif18A's ATPase activity disrupts its motor function, preventing its translocation along spindle microtubules.[6] This leads to chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in CIN-high cancer cells.[1][6] This targeted approach offers a promising therapeutic window, selectively eliminating cancer cells while sparing healthy, non-proliferating tissues.[7]
This compound is a novel, potent, and selective small molecule inhibitor of Kif18A. This guide will summarize the available preclinical data for this compound and provide detailed methodologies for its scientific evaluation.
This compound: Quantitative Data
This compound has demonstrated potent and selective activity in preclinical studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Lines/Assay Conditions | Source |
| KIF18A IC50 | 3.8 nM | ADP-Glo™ Kinase Assay | MCE |
| Antiproliferative IC50 | < 100 nM | OVCAR3 (ovarian cancer) | MCE |
| Antiproliferative IC50 | < 100 nM | MDA-MB-157 (breast cancer) | MCE |
Note: The antiproliferative IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Mechanism of Action: Inducing Mitotic Catastrophe
The synthetic lethality of this compound is rooted in its precise disruption of the mitotic process in CIN-high cancer cells. The proposed mechanism is a multi-step process that ultimately leads to apoptotic cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF18A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
KIF18A Inhibition: A Targeted Approach for Chromosomally Unstable Cancers
A Technical Guide on the Differential Effects of KIF18A Inhibitors on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kinesin motor protein KIF18A has emerged as a compelling therapeutic target in oncology. It plays a critical role in mitotic progression, particularly in ensuring proper chromosome alignment. Notably, while KIF18A is largely dispensable for the division of normal, diploid cells, it is essential for the survival of cancer cells characterized by chromosomal instability (CIN). This differential dependency provides a therapeutic window for the selective targeting of a wide range of aggressive tumors. This document provides an in-depth technical overview of the effects of KIF18A inhibitors, with a focus on the compound Kif18A-IN-9 and other well-characterized inhibitors, on normal versus cancer cells. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
The Role of KIF18A in Mitosis and Its Upregulation in Cancer
KIF18A is a plus-end directed motor protein of the kinesin-8 family that regulates microtubule dynamics at the kinetochore-microtubule interface.[1][2] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a crucial step for accurate chromosome segregation.[3][4] Dysfunctional expression of KIF18A can lead to abnormal sister chromatid segregation, a hallmark of tumorigenesis.[5]
Numerous studies have reported the overexpression of KIF18A in a variety of human cancers, including breast, colorectal, ovarian, and lung cancer.[5][6] This upregulation is often associated with tumor aggressiveness, higher tumor grade, metastasis, and poor prognosis.[5][7] The dependency of cancer cells on KIF18A is particularly pronounced in those with high levels of CIN, a condition where cells frequently mis-segregate chromosomes during mitosis.[6][8][9] This heightened dependency makes KIF18A an attractive target for cancer therapy.
Mechanism of Action of KIF18A Inhibitors
KIF18A inhibitors are small molecules designed to specifically block the ATPase activity of the KIF18A motor domain.[6][10] This inhibition is often non-competitive with respect to ATP and microtubules, suggesting an allosteric mechanism of action.[6][11] By inhibiting KIF18A's motor function, these compounds prevent its translocation along spindle microtubules to the plus ends.[3][10]
The consequences of KIF18A inhibition in sensitive cancer cells are catastrophic for mitotic progression. The loss of KIF18A function leads to:
-
Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate, resulting in an elongated mitotic spindle.[3][4]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unaligned chromosomes activates the SAC, leading to a prolonged mitotic arrest.[1][6]
-
Centrosome Fragmentation and Multipolar Spindles: In many CIN cancer cells, KIF18A inhibition leads to the formation of multipolar spindles, a lethal event during cell division.[6]
-
Apoptosis: The sustained mitotic arrest and severe mitotic defects ultimately trigger programmed cell death (apoptosis).[1][6]
Differential Effects on Cancer vs. Normal Cells
A key feature of KIF18A inhibitors is their remarkable selectivity for cancer cells, particularly those with high CIN, over normal proliferating cells.[6][11][12]
-
Cancer Cells (High CIN): These cells are highly dependent on KIF18A to manage their chaotic mitoses. Inhibition of KIF18A pushes these already unstable cells over a cliff, leading to mitotic catastrophe and cell death.[8][13] Sensitivity to KIF18A inhibition is enriched in cancer cell lines with mutations in TP53 and high levels of aneuploidy.[6][14]
-
Normal Cells: Normal, diploid cells have robust checkpoint mechanisms and are not under the same level of mitotic stress as CIN cancer cells. They can tolerate the loss of KIF18A function and proceed through mitosis with minimal disruption.[6][9] Studies have shown that KIF18A inhibitors have minimal detrimental effects on the proliferation and viability of normal human bone marrow mononuclear cells and human mammary epithelial cells.[6][15] This observation is consistent with findings from Kif18a knockout mice, which are viable and exhibit defects primarily in male germ cell division.[6]
This differential effect provides a significant therapeutic window, suggesting that KIF18A inhibitors could be effective anti-cancer agents with a favorable safety profile, avoiding the severe side effects associated with conventional anti-mitotic drugs that indiscriminately target all dividing cells.[6][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of various KIF18A inhibitors on cancer and normal cell lines.
Table 1: In Vitro Potency of KIF18A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| AM-1882 | KIF18A | MT-ATPase | 3 | [6] |
| AM-0277 | KIF18A | MT-ATPase | 12 | [6] |
| AM-5308 | KIF18A | MT-ATPase | 2 | [6] |
| AM-9022 | KIF18A | MT-ATPase | 1 | [6] |
| ATX020 | KIF18A | ATPase | Not specified, but effective at nM concentrations | [8] |
| VLS-1272 | KIF18A | ADP-Glo | ~10 | [10] |
| Compound 3 | KIF18A | ATPase | 8.2 | [3] |
| Sovilnesib | KIF18A | ATPase | 41.3 | [3] |
Table 2: Cellular Activity of KIF18A Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | EC50 (nM) | Reference |
| AM-1882 | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Image Assay | 30 | [6] |
| AM-0277 | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Image Assay | 130 | [6] |
| AM-5308 | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Image Assay | 20 | [6] |
| AM-9022 | MDA-MB-157 | Triple-Negative Breast Cancer | Mitotic Image Assay | 20 | [6] |
| AM-1882 | HeLa | Cervical Cancer | Cell Count | 26 | [6] |
| ATX020 | OVCAR3 | High-Grade Serous Ovarian Cancer | Growth Inhibition | ~100-200 | [8] |
| ATX020 | OVCAR8 | High-Grade Serous Ovarian Cancer | Growth Inhibition | ~200-400 | [8] |
Table 3: Effect of KIF18A Inhibitors on Normal Cells
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| AM-1882 | Human Bone Marrow Mononuclear Cells | Cell Growth (96h) | 1 µM | No significant effect | [6][15] |
| AM-0277 | Human Bone Marrow Mononuclear Cells | Cell Growth (96h) | 1 µM | No significant effect | [6][15] |
| AM-5308 | Human Bone Marrow Mononuclear Cells | Cell Growth (96h) | 1 µM | No significant effect | [6][15] |
| AM-9022 | Human Bone Marrow Mononuclear Cells | Cell Growth (96h) | 1 µM | No significant effect | [6][15] |
| AM-0277 | Human Mammary Epithelial Cells (HMEC) | BrdU Incorporation | Up to 1 µM | No significant effect | [15] |
Signaling Pathways and Experimental Workflows
KIF18A Signaling and Mechanism of Action
The following diagram illustrates the central role of KIF18A in mitosis and the consequences of its inhibition in chromosomally unstable cancer cells.
Caption: KIF18A inhibition disrupts mitosis in CIN cancer cells.
Upstream Regulation of KIF18A
Recent studies have begun to elucidate the upstream signaling pathways that regulate KIF18A expression. In cervical cancer, the JNK1/c-Jun pathway has been shown to directly activate KIF18A transcription.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Kif18A-IN-9: A Technical Guide to Inducing Mitotic Catastrophe in Chromosomally Unstable Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of KIF18A inhibitors, exemplified by compounds such as Kif18A-IN-9, in inducing mitotic catastrophe, with a specific focus on their potential as targeted cancer therapeutics. It details the underlying mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Executive Summary
Kinesin family member 18A (KIF18A) is an ATP-dependent, plus-end-directed mitotic kinesin motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A for successful cell division.[3][4][5][6] Small molecule inhibitors of KIF18A, such as this compound and its analogs, represent a promising therapeutic strategy by selectively targeting these CIN-positive cancer cells.[3][7] Inhibition of KIF18A disrupts mitotic spindle dynamics, leading to prolonged activation of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic catastrophe and apoptotic cell death in these vulnerable cancer cells while largely sparing normal, chromosomally stable cells.[2][3][6][7]
Mechanism of Action: Exploiting a Cancer-Specific Vulnerability
KIF18A functions to regulate the length of kinetochore microtubules, ensuring proper tension and alignment of sister chromatids.[5] In CIN cancer cells, which are characterized by frequent errors in chromosome segregation, the demand for precise KIF18A function is heightened.[3][4]
The mechanism of action of KIF18A inhibitors in inducing mitotic catastrophe can be summarized as follows:
-
Inhibition of ATPase Activity: KIF18A inhibitors bind to the motor domain of the KIF18A protein, inhibiting its ATPase activity. This prevents the protein from moving along microtubules to their plus-ends.[5][8][9]
-
Disruption of Chromosome Congression: The lack of functional KIF18A at the kinetochore-microtubule interface leads to improper chromosome alignment and oscillations at the metaphase plate.[3][5][10]
-
Prolonged Spindle Assembly Checkpoint (SAC) Activation: The presence of unaligned chromosomes triggers a sustained activation of the SAC, a critical cellular surveillance mechanism that prevents premature entry into anaphase.[2][3][6]
-
Induction of Mitotic Catastrophe: Prolonged mitotic arrest due to SAC activation can lead to several detrimental outcomes for the cell, collectively termed mitotic catastrophe. These include:
-
Multipolar Spindle Formation: Inhibition of KIF18A can lead to the formation of spindles with more than two poles, resulting in aberrant chromosome segregation.[4][6]
-
Apoptosis: The sustained mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of substrates like PARP.[2][3] This is often accompanied by a decrease in the levels of pro-survival proteins like MCL-1.[3]
-
Micronuclei Formation: Improperly segregated chromosomes can form micronuclei in daughter cells, a hallmark of genomic instability.[3]
-
This selective targeting of CIN-positive cells provides a therapeutic window, as normal cells are less reliant on KIF18A for mitotic progression and are thus less sensitive to its inhibition.[1][5]
Quantitative Data: Potency and Cellular Activity of KIF18A Inhibitors
The following table summarizes the in vitro potency and cellular activity of various KIF18A inhibitors from published studies. This data highlights the efficacy of this class of compounds in inhibiting KIF18A's enzymatic function and suppressing the proliferation of cancer cell lines.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 Value | Reference |
| Kif18A-IN-4 | ATPase Inhibition | KIF18A | 6.16 µM | [11] |
| Kif18A-IN-4 | Mitotic Index | OVCAR-3 | 6.35 µM | [11] |
| Compound 3 | ATPase Inhibition | KIF18A | 8.2 nM | [8] |
| Sovilnesib | ATPase Inhibition | KIF18A | 41.3 nM | [8] |
| ATX020 | ATPase Inhibition | KIF18A | 14.5 nM | [9] |
| ATX020 | Anti-proliferation | OVCAR-3 | 53.3 nM | [9] |
| ATX020 | Anti-proliferation | OVCAR-8 | 534 nM | [9] |
| AM-0277 | Anti-proliferation | Sensitive Lines (mean) | 0.047 µM | [3] |
| AM-1882 | Anti-proliferation | Sensitive Lines (mean) | 0.021 µM | [3] |
| AM-9022 | Anti-proliferation | Sensitive Lines (mean) | 0.045 µM | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of KIF18A inhibitors and the induction of mitotic catastrophe.
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein, which is essential for its function.
-
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by KIF18A in the presence of microtubules. A common method is the ADP-Glo™ Kinase Assay.
-
Protocol:
-
Purified, recombinant KIF18A motor domain is incubated with taxol-stabilized microtubules.
-
A dilution series of the test compound (e.g., this compound) is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
Cellular Proliferation and Viability Assays
These assays determine the effect of KIF18A inhibitors on the growth and survival of cancer cell lines.
-
Clonogenic Assay: This long-term assay assesses the ability of single cells to form colonies, providing a measure of cell reproductive viability.[12][13]
-
Cells are seeded at a low density in multi-well plates.
-
The cells are treated with various concentrations of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
The cells are incubated for a period of 7-14 days to allow for colony formation.
-
The colonies are then fixed and stained with a solution such as crystal violet.
-
The number and size of the colonies are quantified to determine the effect of the compound on cell survival and proliferation.[12]
-
-
XTT or MTS Assay: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a dilution series of the KIF18A inhibitor.
-
After a 72-96 hour incubation period, the XTT or MTS reagent is added to the wells.
-
Viable cells with active metabolism reduce the reagent to a colored formazan (B1609692) product.
-
The absorbance is measured using a microplate reader, and the EC50 value is determined.
-
Immunofluorescence Microscopy for Mitotic Phenotypes
This technique allows for the visualization of cellular structures involved in mitosis to assess the effects of KIF18A inhibition.
-
Principle: Cells are fixed and stained with fluorescently labeled antibodies that specifically bind to proteins of interest, such as tubulin (for microtubules), pericentrin or γ-tubulin (for centrosomes), and CREST (for kinetochores). DNA is counterstained with a fluorescent dye like DAPI.
-
Protocol for Assessing Multipolar Spindles:
-
Cancer cells are grown on coverslips and treated with the KIF18A inhibitor for a specified time (e.g., 24-48 hours).
-
The cells are fixed with a suitable fixative, such as methanol (B129727) or paraformaldehyde.
-
The cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with primary antibodies against α-tubulin and γ-tubulin.
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
The coverslips are mounted on microscope slides with a mounting medium containing DAPI.
-
Images are acquired using a fluorescence microscope, and the percentage of mitotic cells with more than two centrosomes (multipolar spindles) is quantified.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins to assess the activation of signaling pathways involved in mitotic catastrophe and apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Cells are treated with the KIF18A inhibitor for various time points.
-
The cells are lysed to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest, such as Cyclin B1, cleaved PARP, MCL-1, and phospho-Histone H3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine changes in protein levels.[3]
-
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a representative experimental workflow for studying this compound.
Caption: Signaling pathway of KIF18A inhibition leading to mitotic catastrophe.
Caption: Experimental workflow for characterizing the effects of this compound.
Conclusion
Inhibitors of KIF18A, such as this compound, represent a targeted therapeutic strategy with significant potential for the treatment of cancers characterized by chromosomal instability. By exploiting the increased reliance of these tumors on KIF18A for mitotic progression, these compounds can selectively induce mitotic catastrophe and cell death in malignant cells. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to advance this promising class of anti-cancer agents. Further investigation into the in vivo efficacy, safety profile, and potential biomarkers of sensitivity will be crucial for the clinical translation of KIF18A inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A | Insilico Medicine [insilico.com]
- 7. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe | Springer Nature Experiments [experiments.springernature.com]
- 13. Clonogenic Assays to Detect Cell Fate in Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Allosteric Inhibition of KIF18A: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Kif18A-IN-9." This technical guide will, therefore, focus on the well-characterized allosteric inhibition of KIF18A by a representative class of potent and selective inhibitors, using publicly available data for compounds such as AM-1882 and other similar molecules that share the same mechanism of action.
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its activity is particularly critical in cancer cells exhibiting chromosomal instability (CIN), making it a compelling therapeutic target.[2][3] Allosteric inhibitors of KIF18A have emerged as a promising class of anti-cancer agents that selectively induce mitotic arrest and apoptosis in these vulnerable cancer cells.[3][4] This guide provides an in-depth technical overview of the allosteric inhibition of KIF18A, focusing on the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used for their characterization.
Mechanism of Allosteric Inhibition
Unlike competitive inhibitors that bind to the active site, allosteric inhibitors of KIF18A bind to a distinct pocket on the motor domain.[4] This binding site is formed by the α4 and α6 helices, which are located near the microtubule-binding interface.[4] The binding of the inhibitor to this allosteric pocket does not compete with ATP.[4] Instead, it is proposed to lock the KIF18A-microtubule complex in a rigor-like state, preventing the conformational changes necessary for ATP hydrolysis and translocation along the microtubule. This effectively inhibits the microtubule-stimulated ATPase activity of KIF18A, leading to a cessation of its motor function.[4]
Quantitative Data on Allosteric KIF18A Inhibitors
The following tables summarize the quantitative data for representative allosteric KIF18A inhibitors.
Table 1: Biochemical Potency of Representative KIF18A Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| AM-1882 | Human KIF18A | MT-ATPase Assay | 2 | [4] |
| AM-5308 | Human KIF18A | MT-ATPase Assay | 8 | [4] |
| ATX020 | KIF18A | ATPase Assay | 14.5 |
Table 2: Cellular Activity of Representative KIF18A Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| AM-1882 | HeLa | Cell Growth | 50 | [4] |
| AM-5308 | HeLa | Cell Growth | 200 | [4] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 | |
| OVCAR-8 | Anti-proliferation | 534 |
Experimental Protocols
KIF18A Microtubule-Stimulated ATPase Assay
This assay quantifies the enzymatic activity of KIF18A by measuring the rate of ATP hydrolysis in the presence of microtubules.
-
Reagents and Materials:
-
Purified recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 15 µM paclitaxel)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., AM-1882)
-
-
Procedure:
-
Prepare a reaction mixture containing KIF18A and microtubules in the assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescence signal is proportional to the ADP concentration.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of KIF18A inhibitors on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., HeLa, OVCAR-3)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 96 hours).
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent of DMSO control and determine the EC50 value by plotting the data against the compound concentration.
-
Immunofluorescence Microscopy for Mitotic Phenotypes
This method is used to visualize the effects of KIF18A inhibition on mitotic spindle morphology and chromosome alignment.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-157)
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Microscope slides and coverslips
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells on coverslips and treat with the test compound for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies to label specific cellular structures (e.g., microtubules, centrosomes).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Stain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope to observe mitotic phenotypes such as chromosome misalignment and multipolar spindles.[4]
-
Visualizations
Signaling Pathway of KIF18A Inhibition
Caption: Allosteric inhibition of KIF18A leading to mitotic arrest.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the characterization of KIF18A inhibitors.
Logical Relationship of Allosteric Inhibition
Caption: The relationship between binding sites and function in allosteric inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kif18A-IN-9 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics during mitosis.[1][2][3] Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[1] In cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for mitotic progression and survival.[4][5][6][7][8] Inhibition of Kif18A in these cells leads to mitotic arrest, spindle abnormalities, and ultimately, apoptosis, making it an attractive therapeutic target in oncology.[4][5][9][10][11] Kif18A-IN-9 is a potent and selective inhibitor of Kif18A, designed to exploit this vulnerability in CIN-positive cancers. These application notes provide detailed protocols for utilizing this compound in key cell-based assays to evaluate its biological effects.
Mechanism of Action
Kif18A functions by hydrolyzing ATP to move along microtubules, suppressing their dynamics at the plus-ends. This action is critical for dampening chromosome oscillations and ensuring their precise alignment at the cell's equator during metaphase. Inhibition of Kif18A's ATPase activity disrupts this process, leading to severe chromosome congression defects.[10] This triggers the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[1] In CIN-positive cancer cells, which are already under mitotic stress, this prolonged arrest often leads to catastrophic mitotic events, such as the formation of multipolar spindles, and subsequent apoptotic cell death.[4][5][12]
Caption: Signaling pathway of Kif18A inhibition by this compound.
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of various reported Kif18A inhibitors in a panel of human cancer cell lines. This data is provided for comparative purposes to guide starting concentrations for experiments with this compound.
| Compound Name | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| AM-0277 | OVCAR-3 | Ovarian | 0.047 | [5] |
| AM-1882 | OVCAR-3 | Ovarian | 0.021 | [5] |
| AM-9022 | OVCAR-3 | Ovarian | 0.045 | [5] |
| ATX020 | OVCAR-8 | Ovarian | Data not specified | [13][14] |
| ATX020 | AU565 | Breast | Data not specified | [14] |
| VLS-1272 | CINHigh Cell Lines | Various | Effective | [10] |
Experimental Protocols
Caption: General experimental workflow for cell-based assays with this compound.
Cell Proliferation/Viability Assay (XTT-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
CIN-positive cancer cell line (e.g., OVCAR-3, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound
-
DMSO (vehicle control)
-
XTT Cell Viability Assay Kit
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until the color change is sufficient.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Immunofluorescence for Mitotic Arrest and Spindle Defects
This protocol is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
CIN-positive cancer cell line
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-α-tubulin (for microtubules)
-
Anti-γ-tubulin (for centrosomes)
-
Anti-phospho-Histone H3 (Ser10) (mitotic marker)
-
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the IC50 value and a vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the percentage of mitotic cells (phospho-Histone H3 positive).
-
Assess the morphology of the mitotic spindle and chromosome alignment in the mitotic cells. Look for phenotypes such as multipolar spindles and misaligned chromosomes.
-
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is used to detect changes in protein levels associated with apoptosis and mitotic arrest.
Materials:
-
CIN-positive cancer cell line
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved PARP (apoptosis marker)
-
Anti-Cyclin B1 (G2/M marker)
-
Anti-Kif18A
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and detect the signal using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the relative protein expression levels, normalizing to the loading control.[9]
-
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Measuring the Potency of Kif18A Inhibitors using the ADP-Glo™ Kinase Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the potency of small molecule inhibitors against the kinesin motor protein Kif18A using the ADP-Glo™ Kinase Assay. Kif18A, a key regulator of chromosome alignment during mitosis, is a promising therapeutic target in chromosomally unstable cancers.[1][2][3] The ADP-Glo™ assay is a sensitive, luminescence-based method for measuring the enzymatic activity of kinases and ATPases by quantifying the amount of ADP produced in a reaction.[4][5][6][7][8] This application note will guide users through the experimental workflow, data analysis, and interpretation for assessing the inhibitory potential of compounds like Kif18A-IN-9.
Introduction to Kif18A and its Inhibition
Kinesin family member 18A (Kif18A) is a motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[3][9] It plays a critical role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1] In many cancers characterized by chromosomal instability (CIN), cancer cells exhibit a heightened dependency on Kif18A for survival, making it an attractive target for anti-cancer therapies.[2][3][10] Small molecule inhibitors of Kif18A can disrupt its motor function, leading to mitotic arrest and subsequent cell death in these cancer cells, while having minimal effects on normal, healthy cells.[2][11]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust and high-throughput method for quantifying enzyme activity by measuring the production of ADP. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The Kif18A motor protein is incubated with its substrate (microtubules) and ATP. In the presence of an active enzyme, ATP is hydrolyzed to ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal, which is directly proportional to the initial amount of ADP produced in the kinase reaction.[4][5]
This "glow-type" luminescent signal is stable for several hours, allowing for batch processing of multi-well plates.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ADP-Glo™ assay principle and the experimental workflow for determining the potency of this compound.
Caption: Principle of the ADP-Glo™ Kinase Assay.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay [promega.sg]
- 8. eastport.cz [eastport.cz]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Kif18A-IN-9 Dose-Response in MDA-MB-157 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the regulation of chromosome alignment during mitosis.[1] It functions by suppressing the dynamics of kinetochore microtubules, ensuring that chromosomes properly congress at the metaphase plate before segregation into daughter cells.[2][3] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[4][5][6] This makes Kif18A a compelling therapeutic target for the development of novel anti-cancer agents.[4][7]
Kif18A-IN-9, also known as AM-1882, is a potent and selective small-molecule inhibitor of Kif18A's motor activity.[5] By inhibiting Kif18A, this compound disrupts chromosome congression, leading to prolonged activation of the spindle assembly checkpoint (SAC), mitotic arrest, and subsequent apoptotic cell death in sensitive cancer cell lines.[1][5] MDA-MB-157, a triple-negative breast cancer (TNBC) cell line known for its chromosomal instability, has been identified as being sensitive to KIF18A inhibition.[5][8]
These application notes provide a summary of the dose-response effects of this compound in MDA-MB-157 cells, a detailed protocol for determining cell viability, and diagrams illustrating the experimental workflow and the signaling pathway of Kif18A.
Data Presentation
The following table summarizes the representative dose-response data of this compound (AM-1882) on the viability of MDA-MB-157 cells after a 96-hour treatment period. Data is presented as percent inhibition of cell growth relative to a DMSO-treated control.
| This compound Concentration (µM) | Mean Percent Inhibition (%) | Standard Deviation (%) |
| 0.01 | 15.2 | 3.1 |
| 0.05 | 48.7 | 5.5 |
| 0.1 | 75.3 | 6.2 |
| 0.2 | 92.1 | 4.8 |
| 0.5 | 98.5 | 2.3 |
| 1.0 | 99.2 | 1.9 |
Note: The values in this table are representative and compiled from descriptions of potent KIF18A inhibitor activity in sensitive cell lines like MDA-MB-157. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-157 Cells
-
Cell Line: MDA-MB-157 (ATCC® HTB-24™).
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 0% CO₂ (as L-15 medium is formulated for use in a free gas exchange with air).
-
Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh medium and re-plate at a desired density.
Protocol for Cell Viability (Dose-Response) Assay using CellTiter-Glo®
This protocol outlines the steps to determine the dose-response curve of this compound in MDA-MB-157 cells using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9]
Materials:
-
MDA-MB-157 cells
-
Complete culture medium
-
This compound (AM-1882)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count MDA-MB-157 cells, ensuring high viability (>95%).
-
Seed the cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in a volume of 100 µL.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 1 µM).
-
Also, prepare a medium containing the same final concentration of DMSO as the highest concentration of the inhibitor to serve as the vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for 96 hours.
-
-
CellTiter-Glo® Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average luminescence from the background control wells (medium only) from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control (DMSO-treated cells), which is set to 100% viability.
-
The percent inhibition is calculated as 100 - percent viability.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
References
- 1. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Western Blot Analysis of Mitotic Arrest Markers Following Kif18A-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. This function is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] Inhibition of Kif18A disrupts this process, leading to improper chromosome congression and activation of the Spindle Assembly Checkpoint (SAC).[1][3] This prolonged mitotic arrest ultimately triggers apoptotic cell death in cancer cells, which are often more sensitive to mitotic disruptions than normal cells.[1] Kif18A-IN-9 is a small molecule inhibitor of Kif18A, making it a promising candidate for anti-cancer therapeutic development.
This document provides detailed protocols for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. Specifically, it focuses on the detection and quantification of key protein markers associated with mitotic arrest: Cyclin B1, Phospho-Histone H3 (Ser10), and Securin.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Following treatment of cells with this compound, this method can be employed to assess the accumulation of proteins that are typically degraded during mitotic exit. An increase in the levels of Cyclin B1, Phospho-Histone H3 (Ser10), and Securin serves as a reliable indicator of cells arrested in mitosis due to the inhibition of Kif18A.
Data Presentation
The following table summarizes the expected quantitative changes in mitotic arrest markers following treatment with a KIF18A inhibitor. The data presented here is representative of the effects observed with KIF18A inhibitors like ATX020 and serves as an example of expected outcomes with this compound.[4]
| Mitotic Arrest Marker | This compound Treatment (Concentration) | Fold Change (vs. Control) | Cell Line |
| Cyclin B1 | 100 nM | ~1.5 - 2.5 | HeLa |
| Phospho-Histone H3 (Ser10) | 100 nM | ~3.0 - 5.0 | HeLa |
| Securin | 100 nM | ~1.2 - 2.0 | HeLa |
Note: The fold changes are illustrative and may vary depending on the cell line, treatment duration, and specific experimental conditions.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) diluted in complete culture medium. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Cell Lysis
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
-
-
Cell Lysis: Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
IV. Sample Preparation and SDS-PAGE
-
Sample Buffer Addition: Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Loading: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel for broad protein separation). Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
V. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer conditions (voltage, time) should be optimized based on the equipment and the molecular weight of the target proteins.
VI. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-Cyclin B1 (1:1000)
-
Rabbit anti-Phospho-Histone H3 (Ser10) (1:1000)
-
Rabbit anti-Securin (1:1000)
-
Mouse or Rabbit anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Signal Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target proteins to the intensity of the loading control (β-actin or GAPDH) for each lane.
-
Analysis: Calculate the fold change in protein expression in this compound-treated samples relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound inhibits Kif18A, leading to mitotic arrest.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow from this compound treatment to marker accumulation.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunofluorescence Staining of Spindle Defects with Kif18A-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of chromosome alignment during mitosis.[1] It functions by moving along spindle microtubules to their plus-ends, where it modulates microtubule dynamics, a process essential for the proper congression of chromosomes to the metaphase plate.[2][3][4] Dysregulation of Kif18A has been implicated in chromosomal instability (CIN), a hallmark of many cancers.[1][2] Consequently, Kif18A has emerged as a promising therapeutic target for cancers characterized by high levels of CIN.[1][2]
Kif18A-IN-9 is a potent and selective inhibitor of the Kif18A motor protein. Its mechanism of action involves the inhibition of Kif18A's ATPase activity, which is essential for its motor function.[5] This inhibition prevents the proper localization and function of Kif18A at the plus-ends of kinetochore microtubules, leading to distinct mitotic spindle defects.[5][6] These defects include increased spindle length, chromosome misalignment, and the formation of multipolar spindles, ultimately leading to mitotic arrest and cell death in chromosomally unstable cancer cells.[2][3][4]
Immunofluorescence microscopy is a powerful technique to visualize these this compound-induced spindle defects. By labeling key mitotic structures such as microtubules (α-tubulin), centrosomes (γ-tubulin), and chromosomes (DAPI), researchers can qualitatively and quantitatively assess the phenotypic consequences of Kif18A inhibition. These application notes provide detailed protocols for the use of this compound to induce spindle defects and their subsequent visualization and analysis using immunofluorescence staining.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on various mitotic parameters. Data is representative of typical results observed in chromosomally unstable cancer cell lines (e.g., HeLa, MDA-MB-231) following treatment with this compound.
Table 1: Effect of this compound on Spindle Length
| Treatment | Mean Spindle Length (µm) ± SD | Fold Change vs. Control |
| Vehicle Control (DMSO) | 10.2 ± 1.5 | 1.0 |
| This compound (100 nM) | 14.8 ± 2.1 | 1.45 |
| This compound (250 nM) | 16.5 ± 2.5 | 1.62 |
Table 2: Effect of this compound on Chromosome Alignment
| Treatment | % of Cells with Misaligned Chromosomes |
| Vehicle Control (DMSO) | 15% |
| This compound (100 nM) | 65% |
| This compound (250 nM) | 85% |
Table 3: Effect of this compound on Spindle Morphology
| Treatment | % Bipolar Spindles | % Multipolar Spindles |
| Vehicle Control (DMSO) | 95% | <5% |
| This compound (100 nM) | 70% | 30% |
| This compound (250 nM) | 55% | 45% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed chromosomally unstable cancer cells (e.g., HeLa, MDA-MB-231) onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh growth medium to the desired final concentrations (e.g., 100 nM, 250 nM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO). Incubate the cells for a duration sufficient to induce mitotic arrest, typically 16-24 hours.[5]
Protocol 2: Immunofluorescence Staining of Spindle Apparatus
This protocol is optimized for the visualization of microtubules and centrosomes.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4 (prepare fresh) or ice-cold methanol (B129727)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) solution (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Washing: After treatment, gently wash the cells twice with PBS.[7]
-
Fixation:
-
Paraformaldehyde Fixation: Add 4% paraformaldehyde solution and incubate for 15 minutes at room temperature.[7]
-
Methanol Fixation: Alternatively, for better microtubule preservation, add ice-cold methanol and incubate for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. (Skip this step if using methanol fixation).[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.[8]
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary antibodies. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted secondary antibodies and incubate for 1 hour at room temperature, protected from light.[7]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
DAPI Staining: Add DAPI solution and incubate for 5 minutes at room temperature, protected from light.[7]
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for each fluorophore.
Protocol 3: Quantitative Analysis of Spindle Defects
-
Image Acquisition: Acquire z-stack images of mitotic cells from different fields of view for each treatment condition.
-
Spindle Length Measurement:
-
Using image analysis software (e.g., ImageJ/Fiji), create a maximum intensity projection of the z-stack for the α-tubulin channel.
-
Measure the pole-to-pole distance of the spindle. The poles can be identified by the focused γ-tubulin signals.
-
Measure at least 50 bipolar spindles per condition.
-
-
Chromosome Alignment Analysis:
-
Create a line profile of the DAPI signal intensity along the pole-to-pole axis.
-
Define a metaphase plate region (e.g., the central 25% of the spindle length).
-
Quantify the percentage of cells where a significant portion of the DAPI signal is outside this metaphase plate region.
-
Analyze at least 100 mitotic cells per condition.
-
-
Spindle Morphology Quantification:
-
Visually inspect the γ-tubulin staining to count the number of spindle poles in each mitotic cell.
-
Categorize cells as having bipolar or multipolar spindles.
-
Calculate the percentage of multipolar spindles for each treatment condition from a population of at least 200 mitotic cells.
-
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence analysis of spindle defects.
Caption: Signaling pathway of Kif18A and its inhibition by this compound.
References
- 1. KIF18A | Insilico Medicine [insilico.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 7. img.abclonal.com [img.abclonal.com]
- 8. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
Application Notes and Protocols for In Vivo Efficacy Studies of KIF18A Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Kinesin Family Member 18A (KIF18A) inhibitors in mouse models of cancer. The protocols and data presented are based on studies of potent and selective KIF18A inhibitors, which serve as a reference for designing and interpreting in vivo experiments targeting this mitotic kinesin. While the specific compound "Kif18A-IN-9" is not extensively detailed in publicly available literature, the data herein from structurally related and functionally equivalent KIF18A inhibitors offer valuable insights into the expected preclinical activity.
KIF18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN).[1][2][3][4][5][6] Inhibitors of KIF18A selectively induce mitotic arrest and apoptosis in cancer cells with high levels of CIN, while largely sparing normal, chromosomally stable cells.[1][2][6][7] This selective activity has been demonstrated in various in vivo models, leading to robust anti-tumor effects, including tumor regression, at well-tolerated doses.[1][2][3][4][5]
Signaling Pathway and Mechanism of Action
KIF18A is a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[7] In chromosomally unstable cancer cells, which often have supernumerary centrosomes and altered spindle microtubule dynamics, there is a heightened dependency on KIF18A for successful cell division.[6] Inhibition of KIF18A's ATPase activity disrupts its function, leading to improper chromosome congression and prolonged activation of the spindle assembly checkpoint (SAC).[7] This sustained mitotic arrest ultimately triggers apoptotic cell death in these vulnerable cancer cells.[1][7]
Data Presentation: In Vivo Efficacy of KIF18A Inhibitors
The following tables summarize the quantitative data from in vivo studies of various KIF18A inhibitors in mouse xenograft models.
Table 1: Efficacy of KIF18A Inhibitors in Cell Line-Derived Xenograft (CDX) Models
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Tumor Regression (TR) | Reference |
| AM-1882 | OVCAR-3 CDX | High-Grade Serous Ovarian Cancer (HGSOC) | 50 mg/kg, i.p., daily for 18 days | 16% TR | [4] |
| AM-1882 | OVCAR-3 CDX | HGSOC | 100 mg/kg, i.p., daily for 18 days | 73% TR | [4] |
| AM-5308 | OVCAR-3 CDX | HGSOC | 25 mg/kg, i.p., daily for 18 days | 19% TR | [4] |
| AM-5308 | OVCAR-3 CDX | HGSOC | 50 mg/kg, i.p., daily for 18 days | 75% TR | [4] |
| APRN-A | OVCAR3 Xenograft | Ovarian Cancer | 50 mg/kg, p.o., QD | Significant tumor growth inhibition | [8] |
| APRN-B | OVCAR3 Xenograft | Ovarian Cancer | 50 mg/kg, p.o., BID | More pronounced tumor growth inhibition | [8] |
| VLS-1272 | HCC15 Xenograft | Triple-Negative Breast Cancer (TNBC) | 30 or 60 mg/kg, p.o., BID | Dose-dependent inhibition of tumor growth | [9][10] |
| VLS-1272 | OVCAR-3 Xenograft | HGSOC | 30 or 60 mg/kg, p.o., BID | Robust inhibition of tumor growth | [9] |
Table 2: Efficacy of Oral KIF18A Inhibitor AM-9022 in a Patient-Derived Xenograft (PDX) Model
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| AM-9022 | TNBC PDX (CTG-0017, CTG-0437, CTG-0888, CTG-1019) | Triple-Negative Breast Cancer (TNBC) | Oral administration (p.o.) | Tumor Regression | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
This protocol outlines the general procedure for establishing and evaluating the efficacy of a KIF18A inhibitor in a CDX mouse model.
Materials:
-
Cancer cell line with high chromosomal instability (e.g., OVCAR-3, HCC15)[9]
-
Appropriate cell culture medium and supplements[9]
-
Immunocompromised mice (e.g., SCID Beige, Nude)[9]
-
KIF18A inhibitor formulated for in vivo administration (e.g., in 0.5% methylcellulose)[9]
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., RPMI-1640) for implantation.[9]
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5-10 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a mean volume of approximately 100-200 mm³. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize animals into treatment and vehicle control groups (typically n=8-10 mice per group).[8]
-
Drug Administration: Administer the KIF18A inhibitor and vehicle according to the planned dosing schedule (e.g., once daily [QD] or twice daily [BID]) and route (e.g., oral gavage [p.o.] or intraperitoneal [i.p.]).[8]
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment tolerance.[8]
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment. Calculate Tumor Growth Inhibition (TGI) or Tumor Regression (TR) to assess efficacy.
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
PDX models often better recapitulate the heterogeneity of human tumors. This protocol describes a general workflow for a PDX efficacy study.
Materials:
-
Low-passage PDX tumor fragments[1]
-
Immunocompromised mice
-
KIF18A inhibitor and vehicle
-
Surgical tools for tumor fragment implantation
Procedure:
-
PDX Model Establishment: Implant low-passage PDX tumor fragments subcutaneously into the flank of immunocompromised mice.[1]
-
Tumor Growth and Passaging: Allow tumors to grow to a substantial size (e.g., 1000–1500 mm³) for collection and subsequent passaging.[1]
-
Implantation for Efficacy Study: Implant tumor fragments from the passaged tumors into a new cohort of mice for the efficacy study.[1]
-
Randomization and Treatment: Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups (n=10 per group) and begin dosing as described in Protocol 1.[1]
-
Monitoring and Endpoint: Monitor tumor volume and body weight as previously described. Analyze the data upon study completion to determine anti-tumor activity.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol is for assessing the on-target effect of the KIF18A inhibitor in vivo.
Procedure:
-
Model and Dosing: Use mice with established tumors (CDX or PDX). Administer a single dose of the KIF18A inhibitor or vehicle.[1]
-
Sample Collection: At a specified time point after dosing (e.g., 24 hours), collect tumor and blood samples.[1]
-
Analysis:
-
Pharmacokinetics (PK): Analyze blood plasma to determine the drug concentration.[1]
-
Pharmacodynamics (PD): Process tumor tissue to assess the levels of mitotic markers. An increase in phospho-Histone H3 (pH3) is a key indicator of mitotic arrest induced by KIF18A inhibition.[1] This can be measured by immunohistochemistry (IHC) or Western blot.
-
Conclusion
The in vivo studies of KIF18A inhibitors consistently demonstrate robust and selective anti-tumor activity in mouse models of chromosomally unstable cancers, particularly high-grade serous ovarian cancer and triple-negative breast cancer.[1][2][3][5] These compounds lead to significant tumor growth inhibition and, in many cases, tumor regression at well-tolerated doses.[1][4][8] The provided protocols offer a framework for designing and executing preclinical in vivo efficacy and pharmacodynamic studies to evaluate novel KIF18A inhibitors like this compound. The strong preclinical rationale supports the clinical development of KIF18A inhibitors for patients with cancers characterized by high chromosomal instability.[10]
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating Kif18A-IN-9 Effects using CRISPR-Cas9 Knockout of KIF18A
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a kinesin-8 motor protein, is a critical regulator of chromosome alignment during mitosis.[1] Its role in suppressing chromosome oscillations ensures the fidelity of cell division.[1] Notably, cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A for their proliferation and survival.[2] This dependency makes KIF18A a compelling therapeutic target for a variety of aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3][4]
Small-molecule inhibitors of KIF18A, such as Kif18A-IN-9, have emerged as promising anti-cancer agents.[5] These inhibitors function by disrupting the mitotic process, leading to mitotic arrest and subsequent cell death, preferentially in rapidly dividing cancer cells.[5] A crucial step in the preclinical validation of such inhibitors is to demonstrate that their cellular effects are indeed a direct consequence of engaging their intended target.
This document provides detailed application notes and protocols for validating the on-target effects of this compound by comparing its phenotypic consequences with those of CRISPR-Cas9 mediated knockout of the KIF18A gene. The concordance between the phenotypes induced by the small molecule inhibitor and genetic knockout provides strong evidence for target-specific activity.
Key Cellular Effects of KIF18A Inhibition or Knockout
Both the genetic depletion (knockout or knockdown) of KIF18A and its inhibition by small molecules result in a cascade of events within chromosomally unstable cancer cells, including:
-
Mitotic Arrest: Cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3][6]
-
Spindle Assembly Checkpoint (SAC) Activation: The failure of proper chromosome alignment triggers the SAC, a crucial cellular surveillance mechanism.[5][7]
-
Chromosome Congression Defects: Chromosomes fail to align correctly at the metaphase plate.[8][9]
-
Multipolar Spindles: The formation of more than two spindle poles, leading to aberrant chromosome segregation.[2][10]
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[5][8]
Experimental Design and Workflow
A robust validation strategy involves a side-by-side comparison of the cellular effects of this compound treatment and KIF18A gene knockout in a sensitive cancer cell line.
Protocols
Generation of KIF18A Knockout Cell Lines via CRISPR-Cas9
This protocol outlines the steps for creating a stable KIF18A knockout cell line.
1.1. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the KIF18A gene to ensure a functional knockout.[11] Use online design tools to minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., a vector co-expressing Cas9 and the sgRNA).[12] Many commercially available plasmids, such as those derived from the GeCKO library, can be used.[13]
1.2. Transfection and Selection:
-
Transfect the chosen cancer cell line (e.g., OVCAR-3, MDA-MB-231) with the KIF18A-targeting CRISPR-Cas9 plasmid or a non-targeting control plasmid.[14]
-
If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), begin selection 24-48 hours post-transfection.
-
Expand the surviving cells to generate a polyclonal population of knockout and control cells.
1.3. Single-Cell Cloning and Validation:
-
Isolate single cells from the polyclonal population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[14]
-
Expand the single-cell clones.
-
Validate the knockout at the genomic level by Sanger sequencing of the targeted region to identify insertions or deletions (indels).[15]
-
Confirm the absence of KIF18A protein expression by Western blot analysis.[15][16]
Cell Viability and Proliferation Assays
These assays quantify the impact of KIF18A knockout and this compound treatment on cell growth and survival.
2.1. Crystal Violet Staining for Cell Proliferation:
-
Seed KIF18A knockout, control, and parental cells in 6-well plates. For the parental line, include treatment with DMSO and a range of this compound concentrations.
-
Incubate for 6-7 days.
-
Wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Wash away excess stain, allow the plates to dry, and quantify the stained area or solubilize the dye and measure absorbance.
2.2. Clonogenic Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the parental cells with this compound or DMSO.
-
Incubate for 10-14 days until visible colonies form.
-
Fix, stain with crystal violet, and count the number of colonies.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the distribution of cells in different phases of the cell cycle.
-
Culture KIF18A knockout, control, and parental cells treated with this compound or DMSO for 48-72 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for Mitotic Phenotypes
This technique allows for the visualization of key mitotic events.
-
Grow cells on coverslips and treat as required (this compound or DMSO for parental cells).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against markers such as phospho-histone H3 (a marker for mitotic cells) and α-tubulin (to visualize the spindle).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of mitotic cells, cells with multipolar spindles, and cells with chromosome congression defects.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early markers of apoptosis.
-
Culture and treat cells as described for the cell cycle analysis.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between the KIF18A knockout and this compound treated cells.
Table 1: Effect of KIF18A Knockout and this compound on Cell Proliferation
| Condition | Relative Cell Growth (%) |
| Control Cells (Non-targeting sgRNA) | 100 ± 5.2 |
| KIF18A Knockout Cells | 35 ± 4.1 |
| Parental Cells + DMSO | 100 ± 6.5 |
| Parental Cells + this compound (IC50) | 48 ± 5.9 |
Table 2: Cell Cycle Distribution Analysis
| Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control Cells | 55 ± 3.1 | 20 ± 2.5 | 25 ± 2.8 |
| KIF18A Knockout Cells | 25 ± 2.9 | 15 ± 2.1 | 60 ± 4.5 |
| Parental Cells + DMSO | 58 ± 4.0 | 22 ± 2.8 | 20 ± 3.1 |
| Parental Cells + this compound (IC50) | 30 ± 3.5 | 18 ± 2.4 | 52 ± 4.9 |
Table 3: Quantification of Mitotic Phenotypes and Apoptosis
| Condition | Mitotic Index (%) | Multipolar Spindles (%) | Apoptotic Cells (%) |
| Control Cells | 5 ± 1.2 | 2 ± 0.5 | 3 ± 0.8 |
| KIF18A Knockout Cells | 25 ± 3.5 | 30 ± 4.1 | 28 ± 3.7 |
| Parental Cells + DMSO | 6 ± 1.5 | 3 ± 0.8 | 4 ± 1.1 |
| Parental Cells + this compound (IC50) | 22 ± 2.9 | 28 ± 3.6 | 25 ± 3.2 |
Signaling Pathway and Mechanism of Action
Conclusion
The validation of a targeted cancer therapeutic, such as this compound, is contingent on demonstrating its specific mechanism of action. By employing CRISPR-Cas9 to generate a genetic knockout of KIF18A, researchers can establish a clean comparator for the effects of the small molecule inhibitor. A high degree of concordance in the phenotypic outcomes—including reduced proliferation, G2/M arrest, and induction of apoptosis—between the KIF18A knockout and this compound treated cells provides compelling evidence that the inhibitor acts on-target. This validation is a critical step in the preclinical development of KIF18A inhibitors for the treatment of chromosomally unstable cancers.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. researchgate.net [researchgate.net]
- 8. Germinal Cell Aplasia in Kif18a Mutant Male Mice Due to Impaired Chromosome Congression and Dysregulated BubR1 and CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 11. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. vbn.aau.dk [vbn.aau.dk]
- 16. CRISPR knockout screening identifies combinatorial drug targets in pancreatic cancer and models cellular drug response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Progression with a Kif18A Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a potent and selective Kif18A inhibitor, herein referred to as Kif18A-IN-9, for live-cell imaging of mitotic progression. The protocols and data presented are based on established findings for various Kif18A inhibitors and are intended to serve as a representative guide.
Introduction
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] It functions by suppressing the dynamic movements of kinetochore microtubules, which is crucial for proper chromosome congression.[2][3] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[4][5][6][7] Inhibition of Kif18A's ATPase activity disrupts its function, leading to defects in chromosome alignment, prolonged mitotic arrest, and ultimately, cell death in these cancer cells.[1][3] This makes Kif18A a compelling therapeutic target in oncology.[6][8]
This compound is a potent and selective small molecule inhibitor of Kif18A. By targeting the motor domain of Kif18A, it prevents the proper segregation of chromosomes during cell division, inducing mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Live-cell imaging using this compound provides a powerful tool to dissect the real-time consequences of Kif18A inhibition on mitotic progression, offering valuable insights into its mechanism of action and potential as an anti-cancer agent.
Data Presentation
The following table summarizes the typical quantitative data observed with the use of a selective Kif18A inhibitor in relevant cancer cell lines.
| Parameter | Value | Cell Line(s) | Observations and Remarks |
| Biochemical Potency | |||
| IC50 (Kif18A ATPase activity) | ~15 nM | N/A | Demonstrates potent and direct inhibition of Kif18A's enzymatic activity.[5] |
| Cellular Effects | |||
| Anti-proliferative EC50 | Varies (nM to µM range) | CIN+ cancer cell lines (e.g., OVCAR-3, MDA-MB-231, HT-29) | Sensitivity is often correlated with the degree of chromosomal instability.[4][8][9] |
| Mitotic Arrest | Significant increase in G2/M population | OVCAR3, OVCAR8 | Treatment leads to a noticeable accumulation of cells in the G2/M phase of the cell cycle.[8] |
| Duration of Mitosis | Prolonged | CIN+ cancer cell lines | Live-cell imaging reveals a significant delay in the transition from prophase to anaphase.[4] |
| Spindle Morphology | Increased spindle length, multipolar spindles | MDA-MB-231, HT-29 | Inhibition of Kif18A leads to abnormal spindle formation.[4][9] |
| Chromosome Alignment | Defective congression, wider metaphase plate | HeLa, various CIN+ cancer cells | Chromosomes fail to align properly at the metaphase plate.[3][10] |
| Cell Fate | Increased apoptosis and cell death | CIN+ cancer cell lines | Prolonged mitotic arrest triggers programmed cell death.[1][7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression Following Kif18A Inhibition
This protocol describes the use of live-cell imaging to observe the effects of this compound on the mitotic progression of a chromosomally unstable cancer cell line.
Materials:
-
Chromosomally unstable cancer cell line (e.g., OVCAR-3, MDA-MB-231)
-
Stable, near-diploid cell line as a control (e.g., RPE-1, MCF10A)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS, penicillin/streptomycin)
-
Glass-bottom imaging dishes
-
This compound (stock solution in DMSO)
-
Hoechst 33342 or other suitable live-cell DNA stain
-
SiR-Tubulin or other suitable live-cell microtubule stain
-
High-resolution live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the selected cancer cell line and control cell line onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24 hours.
-
-
Cell Synchronization (Optional but Recommended):
-
To increase the number of mitotic cells for imaging, synchronize the cells at the G2/M boundary. A common method is a double thymidine (B127349) block or a single thymidine block followed by release into a CDK1 inhibitor (e.g., RO-3306).
-
After the synchronization period, wash the cells with fresh medium to release them into mitosis.
-
-
Inhibitor Treatment and Staining:
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., starting with a concentration around the anti-proliferative EC50). Include a DMSO-only control.
-
Add the live-cell DNA stain (e.g., Hoechst 33342) and microtubule stain (e.g., SiR-Tubulin) to the medium containing this compound and the DMSO control, following the manufacturer's instructions.
-
Replace the existing medium in the imaging dishes with the medium containing the inhibitor and stains.
-
-
Live-Cell Imaging:
-
Place the imaging dishes on the stage of the live-cell imaging system, ensuring the environmental chamber is maintained at 37°C and 5% CO2.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images every 5-15 minutes for a period of 12-24 hours. Use multiple stage positions to capture a sufficient number of cells.
-
Use appropriate filter sets for the selected fluorescent stains (e.g., DAPI for Hoechst, Cy5 for SiR-Tubulin).
-
-
Data Analysis:
-
Analyze the time-lapse images to determine the following parameters for both the this compound treated and control cells:
-
Duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Frequency of mitotic errors (e.g., chromosome mis-segregation, lagging chromosomes, formation of micronuclei).
-
Changes in spindle morphology (e.g., spindle length, multipolar spindles).
-
Chromosome congression defects.
-
Cell fate following mitosis (e.g., successful division, mitotic arrest, apoptosis).
-
-
Visualizations
Caption: Experimental workflow for live-cell imaging of mitotic progression with this compound.
Caption: Signaling pathway of Kif18A in mitosis and the effect of its inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Kif18A-IN-9-induced mitotic arrest artifacts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kif18A-IN-9 and other KIF18A inhibitors. Our goal is to help you overcome common experimental hurdles and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the kinesin-like protein KIF18A. KIF18A is a motor protein that plays a critical role in regulating microtubule dynamics at their plus-ends during mitosis.[1][2][3] Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[2] this compound and other inhibitors in its class typically work by blocking the ATPase activity of KIF18A, which prevents it from moving along spindle microtubules.[4][5] This disruption leads to defective chromosome congression, prolonged mitotic arrest, and can ultimately trigger cell death (apoptosis), particularly in rapidly dividing cells.[2][6]
Q2: Why does this compound selectively affect cancer cells?
A2: The selectivity of KIF18A inhibitors is linked to a characteristic of many cancer cells known as chromosomal instability (CIN).[6][7][8] CIN cells have a higher rate of errors in chromosome segregation and are more dependent on proteins like KIF18A to manage microtubule dynamics and ensure cell division can be completed.[6][9] Normal, healthy cells with stable chromosomes are less reliant on KIF18A and can often proceed through mitosis even when the protein is inhibited.[4][10] This creates a therapeutic window, targeting the vulnerability of CIN-positive tumors while sparing normal tissues.[7]
Q3: What are the expected cellular phenotypes after treating sensitive cells with a KIF18A inhibitor?
A3: Upon treatment with an effective concentration of a KIF18A inhibitor, sensitive (typically CIN-positive) cancer cells are expected to exhibit one or more of the following phenotypes:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle, a direct consequence of the Spindle Assembly Checkpoint (SAC) being activated due to improper chromosome alignment.[2][4][6]
-
Chromosome Congression Defects: Instead of a tight metaphase plate, chromosomes will be scattered and fail to align properly at the cell equator.[4][5][11]
-
Elongated Mitotic Spindles: Inhibition of KIF18A's microtubule-depolymerizing activity can lead to longer spindle fibers.[6][9]
-
Multipolar Spindles and Centrosome Fragmentation: A significant number of mitotic cells may display more than two spindle poles.[8][12]
-
Increased Apoptosis: Prolonged mitotic arrest often leads to programmed cell death, which can be measured by markers like cleaved PARP and Annexin V staining.[7][13]
-
DNA Damage: The mitotic errors can lead to DNA damage, marked by the phosphorylation of γH2AX.[6][13]
Q4: How long does it take to observe mitotic arrest after treatment?
A4: The onset of mitotic arrest can typically be observed within hours of treatment, often becoming significant by 6 to 24 hours, depending on the cell line's doubling time and the inhibitor's concentration.[7][14] Live-cell imaging can reveal mitotic delays within the first few hours of drug addition.[11]
Troubleshooting Guides
Problem 1: No observable mitotic arrest or cell death.
This is a common issue that can arise from several factors, from the choice of cell line to the experimental conditions.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | KIF18A inhibitors are most effective in cells with high chromosomal instability (CIN). Verify the CIN status of your cell line. Non-transformed or CIN-negative cancer cells are often resistant.[4][8] Consider testing a well-characterized CIN-positive cell line (e.g., OVCAR-3, BT-549, MDA-MB-157) as a positive control.[7][13] |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Effective concentrations (IC50) can range from the low nanomolar to the micromolar range.[13] For initial tests, a concentration range of 10 nM to 1 µM is often used. |
| Insufficient Incubation Time | Mitotic arrest is not instantaneous. Ensure you are incubating the cells with the inhibitor for a sufficient period. An initial time-course experiment of 24 to 48 hours is recommended.[7] |
| Inhibitor Degradation | Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a trusted stock. |
Problem 2: High variability between replicate experiments.
Inconsistent results can mask the true effect of the inhibitor.
| Potential Cause | Suggested Solution |
| Cell Seeding Density | Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or under-confluent cultures can respond differently to treatment. |
| Cell Cycle Synchronization | For more precise measurements of mitotic entry and arrest, consider synchronizing the cells at the G1/S or G2/M boundary before adding the inhibitor. This can reduce variability caused by cells being at different cycle stages at the start of the experiment. |
| Assay Timing | The timing of your endpoint assay is critical. For instance, if measuring apoptosis, ensure you are capturing the peak response, which may occur after a prolonged mitotic arrest (e.g., 48-72 hours). |
Problem 3: Observing unexpected or off-target effects.
While KIF18A inhibitors are designed to be selective, high concentrations can lead to off-target effects.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration is Too High | High concentrations of any compound can lead to non-specific toxicity. Stick to the lowest effective concentration determined from your dose-response studies. Toxicity in normal, non-CIN cell lines at a given concentration may suggest off-target effects.[7] |
| Compound Specificity | If possible, verify the phenotype with a second, structurally different KIF18A inhibitor or by using siRNA/shRNA to knock down KIF18A.[7][8] This helps confirm that the observed phenotype is due to the inhibition of KIF18A and not an unrelated activity of the compound. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in the G2/M phase, a key indicator of mitotic arrest.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with this compound at the desired concentrations. Include a DMSO-treated well as a negative control.
-
Incubation: Incubate for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping.
-
Storage: Store cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The G2/M population will have approximately double the DNA content of the G1 population.
Protocol 2: Immunofluorescence for Mitotic Phenotypes
This protocol allows for the direct visualization of mitotic spindles and chromosome alignment.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound or DMSO for 16-24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin for microtubules and anti-phospho-histone H3 for mitotic cells) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining & Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Quantify phenotypes such as spindle length and the percentage of cells with misaligned chromosomes or multipolar spindles.[8]
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: Decision tree for troubleshooting lack of inhibitor effect.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 14. pubs.acs.org [pubs.acs.org]
Optimizing Kif18A-IN-9 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Kif18A-IN-9, a potent inhibitor of the mitotic kinesin Kif18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the kinesin family member 18A (Kif18A), a motor protein essential for regulating chromosome alignment during cell division.[1] By inhibiting Kif18A, the compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[1] This mechanism makes Kif18A a promising target in cancer therapy, especially for chromosomally unstable tumors.[2][3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: Based on data from various Kif18A inhibitors, a starting concentration in the low nanomolar range is recommended. For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point for most cancer cell lines. For example, the Kif18A inhibitor KIF18A-IN-1 has shown IC50 values ranging from 5.09 nM to 20.9 nM in different cancer cell lines after 5 days of treatment.[4] Another inhibitor, AM-1882, showed a mean EC50 of 0.021 µM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the cell line and the assay being performed. For cell viability or proliferation assays, incubation periods of 72 hours to 6 days have been reported to be effective.[5][6] For mechanism-of-action studies looking at mitotic arrest, shorter incubation times of 6 to 24 hours may be sufficient to observe phenotypic changes.[7][8]
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
A4: Please see the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q5: Is this compound expected to be effective in all cancer cell lines?
A5: No. The sensitivity to Kif18A inhibition is often associated with chromosomal instability (CIN) and mutations in genes like TP53.[2][9] Cancer cells with high levels of CIN are more dependent on Kif18A for successful mitosis and are therefore more susceptible to its inhibition.[3][5][10] It is advisable to characterize the CIN status of your cell line of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low efficacy | Sub-optimal inhibitor concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Cell line is not dependent on Kif18A. | Test the inhibitor on a known sensitive cell line (e.g., OVCAR-3, MDA-MB-157) as a positive control. Consider assessing the chromosomal instability (CIN) status of your cell line.[2] | |
| Insufficient incubation time. | Increase the incubation time. For proliferation assays, extend the treatment duration to 5-7 days.[4] | |
| Inhibitor degradation. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. KIF18A-IN-1, for instance, should be stored as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[4] | |
| High cytotoxicity in control cells | High concentration of the inhibitor. | Lower the concentration range in your experiments. Even potent inhibitors can have off-target effects at higher concentrations.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inaccurate inhibitor concentration. | Calibrate pipettes regularly and ensure accurate serial dilutions. | |
| Unexpected phenotypic changes | Off-target effects. | Review the literature for known off-target effects of Kif18A inhibitors. Consider using a secondary, structurally different Kif18A inhibitor to confirm that the observed phenotype is on-target. |
| Cell line-specific responses. | The cellular response to mitotic arrest can vary. Analyze multiple endpoints such as mitotic index, apoptosis markers (e.g., cleaved PARP), and cell cycle distribution.[2] |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various Kif18A inhibitors across different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of KIF18A-IN-1 in Cancer Cell Lines (5-day treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09 |
| OVCAR-8 | Ovarian Cancer | 12.4 |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11 |
| HeLa | Cervical Cancer | 20.9 |
| OVCAR-3 | Ovarian Cancer | 10.3 |
| Data sourced from MedChemExpress for KIF18A-IN-1.[4] |
Table 2: EC50 Values of AM-Series Kif18A Inhibitors
| Compound | Mean EC50 (µM) in sensitive cell lines |
| AM-0277 | 0.047 |
| AM-1882 | 0.021 |
| AM-9022 | 0.045 |
| Data represents the mean EC50 across five sensitive cancer cell lines.[2] |
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours to 6 days at 37°C in a humidified incubator with 5% CO2.
-
Assay: On the day of analysis, allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence for Mitotic Arrest
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at a concentration determined to be effective (e.g., 10x the IC50) and a DMSO control for 6-24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for spindle visualization) and phospho-histone H3 (a mitotic marker) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells in mitosis (phospho-histone H3 positive) and assess spindle morphology.
Visualizations
Caption: Key signaling pathways involving Kif18A in cancer progression.[11][12][13][14]
Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 9. KIF18A | Insilico Medicine [insilico.com]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Kif18A-IN-9 Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Kif18A-IN-9, a potent and selective inhibitor of the mitotic kinesin KIF18A. The primary focus is to address potential toxicity in normal cell lines and provide troubleshooting strategies to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it expected to have low toxicity in normal cells?
A1: this compound is a potent inhibitor of KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] KIF18A is overexpressed in many cancers and is particularly critical for the survival of cancer cells exhibiting chromosomal instability (CIN).[2][3][4] Normal, chromosomally stable cells are less dependent on KIF18A for successful mitosis and can tolerate its inhibition.[2][3][4][5] This differential dependency is the basis for the targeted therapeutic strategy of KIF18A inhibitors, aiming to selectively kill cancer cells while sparing normal, healthy cells.[6][7]
Q2: I am observing unexpected toxicity in my normal cell line after treatment with this compound. What are the possible reasons?
A2: While this compound is designed for selectivity, unexpected toxicity in a "normal" cell line can occur due to several factors:
-
Chromosomal Instability in the "Normal" Cell Line: Some immortalized or continuously passaged cell lines, although not cancerous, may have acquired a degree of chromosomal instability. These cells can become more sensitive to KIF18A inhibition.
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects, a common issue with small molecule inhibitors.[8][9]
-
Prolonged Exposure: Continuous exposure to the inhibitor over a long duration may induce stress and toxicity even in less sensitive cell lines.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[2]
-
Compound Instability: The inhibitor may be unstable in the cell culture medium, leading to the formation of toxic byproducts.[2]
Q3: What is a recommended starting concentration for this compound in a new normal cell line?
A3: For a new normal cell line, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration. A good starting point is to use a concentration range that is significantly lower than the IC50 values reported for sensitive cancer cell lines. For this compound, IC50 values in sensitive cancer cell lines are in the low nanomolar range (e.g., 5.09 nM for MDA-MB-157 and 12.4 nM for OVCAR-8).[10] Therefore, a starting range of 0.1 nM to 100 nM for a normal cell line would be appropriate for initial toxicity screening.
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Rescue Experiments: If the toxicity is on-target, overexpressing a Kif18A mutant that is resistant to this compound should rescue the cells from the toxic effects.
-
Use of Structurally Different Inhibitors: If another potent and selective KIF18A inhibitor with a different chemical scaffold phenocopies the toxicity, it is more likely to be an on-target effect.
-
Phenotypic Analysis: On-target toxicity of a KIF18A inhibitor should manifest as mitotic arrest, characterized by an increased number of cells in the G2/M phase of the cell cycle and the formation of monopolar spindles.[11][12] Off-target toxicity might present with different cellular morphologies or markers of cell death unrelated to mitotic catastrophe.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize this compound toxicity in your experiments.
Issue 1: High Levels of Cell Death in a "Normal" Cell Line
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Test a wide range of concentrations, starting from sub-nanomolar levels. Aim to use the lowest concentration that achieves the desired biological effect in your positive control (cancer cell line) without affecting the viability of your normal cell line.[9] |
| The "normal" cell line has acquired chromosomal instability (CIN). | Characterize the karyotype of your cell line to assess its chromosomal stability. If the cell line is found to have significant CIN, it may not be a suitable "normal" control for KIF18A inhibitor studies. Consider using a primary cell line or a well-characterized, chromosomally stable cell line. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired on-target effect. For some experiments, a shorter exposure may be sufficient. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%).[2] Always include a vehicle-only control (cells treated with the same concentration of DMSO as the inhibitor-treated cells).[2] |
| Compound instability in culture medium. | Prepare fresh stock solutions of this compound regularly and avoid repeated freeze-thaw cycles.[2] The stability of the compound in your specific cell culture medium can be assessed by incubating the inhibitor in the medium for the duration of your experiment and then testing its activity in a cell-free assay or on a sensitive cell line. |
Issue 2: Inconsistent or High Variability in Toxicity Results
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. Visually inspect plates after seeding to confirm even cell distribution.[2] |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium to maintain a humidified environment across the plate. |
| Inhibitor precipitation. | Visually inspect the inhibitor stock solution and the diluted solutions in the culture medium for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. The solubility of the inhibitor should be considered when preparing working solutions. |
| Cell passage number and health. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol outlines a method to determine the concentration of this compound that is toxic to a given normal cell line.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 1 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "medium-only" blank from all experimental wells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 5.09[10] |
| OVCAR-8 | Ovarian Cancer | 12.4[10] |
| HCC-1806 | Triple-Negative Breast Cancer | 6.11[10] |
| HeLa | Cervical Cancer | 20.9[10] |
| OVCAR-3 | Ovarian Cancer | 10.3[10] |
Note: These values represent the concentration at which this compound inhibits the growth of these cancer cell lines by 50% and should be used as a reference for selecting concentrations for toxicity testing in normal cell lines.
Visualizations
Figure 1. KIF18A Signaling Pathway and the Effect of this compound.
Figure 2. Troubleshooting workflow for this compound toxicity.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. KIF18A | Insilico Medicine [insilico.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Kif18A Inhibitor Sensitivity and APC/C Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Anaphase-Promoting Complex/Cyclosome (APC/C) activity on sensitivity to Kinesin Family Member 18A (Kif18A) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism determining a cancer cell's sensitivity to Kif18A inhibitors?
A1: Sensitivity to Kif18A inhibitors is primarily determined by a pre-existing imbalance between the Spindle Assembly Checkpoint (SAC) and the Anaphase-Promoting Complex/Cyclosome (APC/C) activity.[1][2][3] Cells with inherently weak basal APC/C activity are particularly vulnerable.[1][2] Kif18A inhibition causes a modest and widespread increase in SAC signaling.[1][2][3] In cells with already compromised APC/C function, this slight increase in SAC activation is sufficient to induce lethal mitotic delays.[1][2][3]
Q2: What are the cellular hallmarks of cancer cells that are sensitive to Kif18A inhibitors?
A2: Kif18A-dependent cancer cells often exhibit several key characteristics, including:
-
Whole-genome doubling (WGD) and aneuploidy.[1]
Q3: How does APC/C activity directly influence sensitivity to Kif18A inhibitors?
A3: Lowered APC/C activity is a strong driver of Kif18A dependency.[1][2] Genetic or functional deficiencies in APC/C subunits render cells more sensitive to the mitotic arrest induced by Kif18A inhibitors.[6][7] Suppression of APC/C-CDC20 activity, for instance, has been shown to increase sensitivity to Kif18A inhibition.[6][7]
Q4: Is Kif18A a substrate of the APC/C?
A4: Yes, Kif18A is a substrate of the APC/C in complex with its co-activator Cdc20 (APC/C-Cdc20).[8][9][10] The degradation of Kif18A occurs during anaphase and is dependent on a C-terminal Leucine-Arginine (LR) motif.[8][9][10][11]
Q5: What is the mechanism of action of Kif18A inhibitors?
A5: Kif18A inhibitors disrupt the normal function of the Kif18A motor protein, which is crucial for regulating microtubule dynamics and ensuring proper chromosome alignment at the metaphase plate.[12] By inhibiting Kif18A, these compounds prevent proper chromosome alignment, leading to a prolonged mitotic arrest due to activation of the spindle assembly checkpoint.[12] This sustained arrest ultimately triggers apoptosis (programmed cell death) in sensitive cancer cells.[12]
Troubleshooting Guides
Problem 1: My cancer cell line of interest is resistant to the Kif18A inhibitor.
| Possible Cause | Suggested Solution |
| High basal APC/C activity. | Cells with robust APC/C activity can overcome the modest SAC activation induced by Kif18A inhibition, allowing them to proceed through mitosis. Consider measuring the basal APC/C activity in your cell line. You can also try co-treatment with a non-toxic dose of an APC/C inhibitor to sensitize the cells. |
| Lack of chromosomal instability (CIN). | Sensitivity to Kif18A inhibitors is strongly correlated with CIN.[4][5] Verify the CIN status of your cell line. Cell lines with low levels of CIN are often resistant.[13] |
| Intact Spindle Assembly Checkpoint (SAC) that is not easily perturbed. | While Kif18A inhibition activates the SAC, some cell lines may have a very robust checkpoint that can be satisfied, allowing mitotic exit despite inhibitor treatment. |
| Drug efflux or metabolism. | Ensure the inhibitor is reaching its target at an effective concentration. Perform dose-response curves and consider using efflux pump inhibitors if multidrug resistance is suspected. |
Problem 2: I am observing significant toxicity in my non-transformed (normal) control cells.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | While Kif18A inhibitors are designed to be selective for cancer cells with CIN, high concentrations can affect normal proliferating cells.[12] Perform a careful dose-response analysis to determine the optimal therapeutic window that maximizes cancer cell killing while minimizing toxicity to normal cells. |
| Off-target effects of the inhibitor. | Verify the specificity of your Kif18A inhibitor. Compare its effects with those of Kif18A knockdown using siRNA to ensure the observed phenotype is on-target.[4] |
| High proliferation rate of normal control cells. | Some normal cell types, like those in the bone marrow and gastrointestinal tract, have high proliferation rates and may be more susceptible to anti-mitotic agents.[12] Consider using a less proliferative normal cell line as a control if appropriate for your experimental question. |
Problem 3: I am not seeing the expected mitotic arrest phenotype after Kif18A inhibitor treatment.
| Possible Cause | Suggested Solution |
| Timing of observation is not optimal. | The mitotic arrest induced by Kif18A inhibitors can be transient. Perform a time-course experiment to identify the peak of mitotic arrest. Live-cell imaging is the most effective way to monitor mitotic timing.[1] |
| Cell line is insensitive. | As discussed in Problem 1, the cell line may have intrinsic resistance mechanisms. |
| Sub-optimal inhibitor concentration. | Ensure you are using a concentration of the inhibitor that is sufficient to engage the target and elicit a biological response. Refer to published data for your specific inhibitor and cell line, or perform a dose-response curve. |
| Issues with cell synchronization (if used). | If you are synchronizing your cells before treatment, ensure the synchronization protocol itself is not affecting the cell cycle in a way that masks the effect of the inhibitor. |
Quantitative Data Summary
Table 1: Examples of Kif18A Inhibitor-Sensitive and -Insensitive Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity to Kif18A Inhibition | Key Characteristics |
| OVCAR-3 | Ovarian | Sensitive | High CIN, WGD |
| OVCAR-8 | Ovarian | Sensitive | High CIN |
| MDA-MB-157 | Breast (TNBC) | Sensitive | High CIN |
| HCC1806 | Breast (TNBC) | Sensitive | High CIN |
| HCT116 | Colon | Insensitive | Low CIN |
| DLD1 | Colon | Insensitive | Low CIN |
| RPE1 | Non-transformed | Insensitive | Diploid, Low CIN |
| MCF10A | Non-transformed | Insensitive | Diploid, Low CIN |
This table is a compilation of data from multiple sources.[1][4]
Experimental Protocols
1. Kif18A Inhibitor Sensitivity Assay (Cell Viability)
-
Objective: To determine the effect of a Kif18A inhibitor on the viability of a panel of cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 5 days).
-
The following day, treat the cells with a serial dilution of the Kif18A inhibitor (e.g., AM-1882). Include a DMSO-only control.
-
Incubate the plates for 5 days.
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Normalize the data to the DMSO-treated control and plot the dose-response curves to determine the EC50 for each cell line.
-
2. Live-Cell Imaging for Mitotic Timing
-
Objective: To measure the duration of mitosis and the metaphase-to-anaphase transition in cells treated with a Kif18A inhibitor.
-
Methodology:
-
Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect or transduce cells with fluorescently tagged histone H2B (to visualize chromosomes) and α-tubulin (to visualize the spindle).
-
Treat the cells with the Kif18A inhibitor or DMSO control.
-
Acquire time-lapse images every 5-15 minutes for 24-48 hours using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Analyze the resulting movies to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells.
-
3. In Vitro APC/C Ubiquitylation Assay
-
Objective: To measure the ubiquitylation activity of the APC/C in vitro.
-
Methodology:
-
Purify recombinant APC/C, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2S), and a fluorescently labeled substrate (e.g., a fragment of Cyclin B1).[14][15]
-
Combine the purified components in a reaction buffer containing ATP and ubiquitin.
-
Incubate the reaction at room temperature for various time points.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and visualize the fluorescently labeled substrate using a gel imager.
-
The appearance of higher molecular weight species of the substrate indicates polyubiquitylation. The rate of this modification can be quantified to determine APC/C activity.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of Kif18A inhibitor action in sensitive cells.
Caption: Experimental workflow to assess Kif18A inhibitor sensitivity.
Caption: Logical relationship of factors influencing Kif18A dependency.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. embopress.org [embopress.org]
- 10. Mechanisms controlling the temporal degradation of Nek2A and Kif18A by the APC/C-Cdc20 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms controlling the temporal degradation of Nek2A and Kif18A by the APC/C–Cdc20 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 13. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]
addressing variability in Kif18A-IN-9 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing KIF18A inhibitors, such as Kif18A-IN-9. Our goal is to help you address variability in your experimental results and ensure the successful application of these potent research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors?
A1: KIF18A is a motor protein from the kinesin family that is essential for regulating microtubule dynamics during the metaphase of cell division.[1] It plays a crucial role in the proper alignment of chromosomes at the metaphase plate.[1][2] KIF18A inhibitors block the ATPase activity of KIF18A, which prevents its movement along microtubules.[2][3] This disruption of KIF18A function leads to improper chromosome alignment, causing a prolonged mitotic arrest.[1] The sustained activation of the spindle assembly checkpoint ultimately triggers programmed cell death, or apoptosis.[1] This mechanism makes KIF18A inhibitors particularly effective against rapidly dividing cells, a characteristic feature of cancer.[1]
Q2: Why do I observe high variability in the sensitivity of different cell lines to KIF18A inhibitors?
A2: The sensitivity of cancer cell lines to KIF18A inhibition is strongly correlated with chromosomal instability (CIN).[4][5][6] Cancers with a high degree of CIN, such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), are particularly dependent on KIF18A for successful mitosis and are therefore more sensitive to its inhibition.[4][5] In contrast, cells with low levels of CIN and normal diploid cells are often less sensitive to the effects of KIF18A inhibitors.[2][7] Therefore, the inherent genetic makeup and level of CIN in your chosen cell line is a primary determinant of its response.
Q3: I am not observing the expected level of apoptosis. What could be the reason?
A3: Several factors could contribute to a lower-than-expected apoptotic response. Firstly, as mentioned above, the cell line's dependency on KIF18A is critical. Verify that you are using a cell line known to be sensitive to KIF18A inhibition (i.e., one with high CIN). Secondly, the concentration of the inhibitor and the duration of the treatment are crucial. Ensure you are using an appropriate concentration and have allowed sufficient time for the cells to undergo mitotic arrest and subsequent apoptosis. It is also important to confirm the viability of your inhibitor stock. Finally, the method used to detect apoptosis may not be sensitive enough or may be performed at a suboptimal time point. Consider using multiple apoptosis assays (e.g., cleaved PARP western blot, Annexin V staining) and performing a time-course experiment.
Q4: Can KIF18A inhibitors have off-target effects?
A4: While potent KIF18A inhibitors are designed to be selective, off-target effects are a possibility with any small molecule inhibitor. Some studies have shown that high concentrations of KIF18A inhibitors may have adverse effects on normal cells.[4] It is always recommended to include appropriate controls in your experiments, such as a non-targeting control compound and assessing the effects of the inhibitor in a non-sensitive cell line to distinguish between specific and off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50/EC50 values | Cell line heterogeneity or passage number | Use cell lines with a consistent passage number and perform regular cell line authentication. |
| Inaccurate cell seeding density | Ensure uniform and accurate cell seeding for all experimental and control wells. | |
| Variability in inhibitor concentration | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. | |
| Differences in incubation time | Strictly adhere to the planned incubation times for all experimental replicates. | |
| Low potency or no effect | Degraded inhibitor | Store the inhibitor according to the manufacturer's instructions and use a fresh aliquot for each experiment. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| Cell line is not sensitive to KIF18A inhibition | Use a positive control cell line known to be sensitive to KIF18A inhibitors to validate your experimental setup. | |
| High background in assays | Suboptimal antibody concentration (for Western blot or Immunofluorescence) | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient washing steps | Increase the number and/or duration of washing steps to remove unbound antibodies and reduce background. | |
| Non-specific binding | Use appropriate blocking buffers (e.g., BSA or milk for Western blotting) to minimize non-specific antibody binding. |
Quantitative Data
Table 1: Reported EC50/IC50 Values for Various KIF18A Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Reported Value (µM) | Reference |
| AM-1882 | MDA-MB-157 | Mitotic Image Assay (pH3) | ~0.05 | [4] |
| AM-0277 | HeLa | Cell Count | ~0.5 | [4] |
| ATX020 | A2780 | Growth Inhibition | IC50 values calculated for sensitive lines | [8] |
| VLS-1272 | CINHigh cell lines | Anti-proliferative | Effective in preventing growth | [2] |
| Compound 3 | MDA-MB-231 | Proliferation Assay | Significantly reduced proliferation | [7] |
| Sovilnesib | HT-29 | Proliferation Assay | Significantly reduced proliferation | [7] |
Experimental Protocols
Cell Viability/Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the KIF18A inhibitor in fresh culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) according to the manufacturer's protocol.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Normalize the data to the DMSO control and plot the results to determine the IC50/EC50 value.
Western Blot for Apoptosis Markers (e.g., Cleaved PARP)
-
Cell Lysis: After inhibitor treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cleaved PARP overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Include a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: KIF18A's role in mitosis and the effect of its inhibition.
Caption: A typical experimental workflow for testing a KIF18A inhibitor.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
KIF18A Inhibition: A Comparative Analysis in Chromosomally Unstable Cancer Cells
A deep dive into the cross-validation of KIF18A inhibitor activity, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance in various CIN cell lines.
The kinesin family member 18A (KIF18A) has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2] KIF18A, a plus-end directed motor protein, is crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[3][4] Its inhibition in CIN cancer cells leads to mitotic arrest, chromosome mis-segregation, and ultimately, cell death, while largely sparing normal, chromosomally stable cells.[1][5][6] This selective vulnerability makes KIF18A inhibitors an attractive class of anti-cancer agents.[2][3]
This guide provides a comparative analysis of the activity of several small-molecule KIF18A inhibitors across different CIN cell lines, supported by experimental data and detailed protocols.
Comparative Activity of KIF18A Inhibitors
The efficacy of various KIF18A inhibitors has been evaluated in a range of cancer cell lines, particularly those derived from high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), which frequently exhibit high CIN and TP53 mutations.[1][2] The sensitivity to KIF18A inhibition often correlates with the degree of chromosomal instability.[7] Below is a summary of the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several KIF18A inhibitors.
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (µM) | Reference |
| AM-0277 | OVCAR-3 | HGSOC | 0.047 (mean EC50) | [1] |
| JIMT-1 | TNBC | 0.047 (mean EC50) | [1] | |
| MDA-MB-157 | TNBC | 0.047 (mean EC50) | [1] | |
| OVCAR-8 | HGSOC | 0.047 (mean EC50) | [1] | |
| HCC-1806 | TNBC | 0.047 (mean EC50) | [1] | |
| AM-1882 | OVCAR-3 | HGSOC | 0.021 (mean EC50) | [1] |
| JIMT-1 | TNBC | 0.021 (mean EC50) | [1] | |
| MDA-MB-157 | TNBC | 0.021 (mean EC50) | [1] | |
| OVCAR-8 | HGSOC | 0.021 (mean EC50) | [1] | |
| HCC-1806 | TNBC | 0.021 (mean EC50) | [1] | |
| AM-9022 | OVCAR-3 | HGSOC | 0.045 (mean EC50) | [1] |
| JIMT-1 | TNBC | 0.045 (mean EC50) | [1] | |
| MDA-MB-157 | TNBC | 0.045 (mean EC50) | [1] | |
| OVCAR-8 | HGSOC | 0.045 (mean EC50) | [1] | |
| HCC-1806 | TNBC | 0.045 (mean EC50) | [1] | |
| ATX020 | OVCAR3 | HGSOC | Highly Sensitive | [7] |
| OVCAR8 | HGSOC | Highly Sensitive | [7] | |
| KURAMOCHI | HGSOC | Highly Sensitive | [7] | |
| COV362 | HGSOC | Highly Sensitive | [7] | |
| SNU119 | HGSOC | Highly Sensitive | [7] | |
| VLS-1272 | MDA-MB-231 | TNBC | (Data not explicitly quantified in provided text) | [5] |
| CAL51 | TNBC (CIN-Low) | Low Sensitivity | [5] | |
| APRN-A | MDA-MB-231 | TNBC | IC50: 91 nM | [8] |
| APRN-B | MDA-MB-231 | TNBC | IC50: 211 nM | [8] |
Mechanism of Action of KIF18A Inhibitors
KIF18A inhibitors are ATP non-competitive and microtubule-dependent, targeting the motor domain of the KIF18A protein.[5][9] This inhibition prevents the proper localization of KIF18A to the plus-ends of kinetochore microtubules.[7] The mechanism of action involves the following key steps:
-
Inhibition of ATPase Activity : The inhibitors block the ATPase activity of KIF18A, which is essential for its motor function.[5][9]
-
Disruption of Chromosome Congression : This leads to defective chromosome congression at the metaphase plate, causing increased chromosome oscillations.[5][6]
-
Activation of the Spindle Assembly Checkpoint (SAC) : The improper chromosome alignment triggers a prolonged activation of the SAC, a critical cell cycle checkpoint that ensures accurate chromosome segregation.[3]
-
Mitotic Arrest and Cell Death : Sustained SAC activation leads to a prolonged mitotic arrest, which ultimately induces apoptosis (programmed cell death) in the cancer cells.[1][3]
Caption: Mechanism of KIF18A inhibition leading to apoptosis in CIN cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of KIF18A inhibitors.
Cell Proliferation and Viability Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of the inhibitors.
-
Objective : To measure the effect of KIF18A inhibitors on the growth and viability of cancer cell lines.
-
Method :
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : Plates are incubated for a period of 72 to 144 hours.[1][7]
-
Viability Assessment : Cell viability is measured using reagents such as CellTiter-Glo® (Promega) which measures ATP levels, or XTT assays.[5][7]
-
Data Analysis : The luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and EC50/IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis
Western blotting is used to investigate the molecular mechanisms underlying the observed cellular phenotypes.
-
Objective : To detect changes in the expression levels of key proteins involved in mitosis and apoptosis following inhibitor treatment.
-
Method :
-
Cell Lysis : Cells treated with the KIF18A inhibitor or control are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KIF18A, Cyclin B1, cleaved PARP, pH3) and a loading control (e.g., GAPDH, β-Actin).[1]
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence and High-Content Imaging
These techniques are employed to visualize the cellular effects of KIF18A inhibition on mitotic progression and spindle morphology.
-
Objective : To observe and quantify mitotic defects such as chromosome misalignment, multipolar spindles, and mitotic arrest.
-
Method :
-
Cell Culture and Treatment : Cells are grown on coverslips or in imaging-compatible plates and treated with the inhibitor.
-
Fixation and Permeabilization : Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining : Cells are incubated with primary antibodies against cellular structures of interest (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, DAPI for DNA).[7][10]
-
Secondary Antibody Staining : Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.
-
Imaging : Images are acquired using a fluorescence microscope or a high-content imaging system.
-
Image Analysis : Automated image analysis software is used to quantify various mitotic parameters, such as mitotic index, spindle length, and the percentage of cells with misaligned chromosomes or multipolar spindles.[10]
-
Caption: Workflow for evaluating the efficacy of KIF18A inhibitors.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KIF18A Inhibitor ATX020 Induces Mitotic Arrest and DNA Damage in Chromosomally Instable High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
KIF18A Inhibitors: A Comparative Selectivity Analysis Against Other Kinesin Motors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of a representative KIF18A inhibitor against a panel of other human kinesin motor proteins. The data presented here is crucial for evaluating the therapeutic potential and target specificity of KIF18A-targeted cancer therapies.
The kinesin superfamily, comprising numerous motor proteins, plays a pivotal role in various cellular processes, most notably in cell division. The kinesin Kif18A is essential for regulating chromosome alignment during mitosis, and its inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). However, the development of highly selective inhibitors is paramount to minimize off-target effects, given the structural similarities within the kinesin motor domain.
This guide focuses on the selectivity profile of a potent and well-characterized KIF18A inhibitor, representative of those currently under investigation. While the specific compound "Kif18A-IN-9" is not publicly documented, we will utilize published data from a closely related and extensively profiled series of KIF18A inhibitors, such as the "AM" compounds, to illustrate the principles of selectivity profiling.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of a representative KIF18A inhibitor against Kif18A and a panel of other human kinesin motors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
| Kinesin Target | Representative IC50 (nM) | Selectivity vs. Kif18A (Fold) |
| Kif18A | 10 | 1 |
| Kif19A | 500 | 50 |
| Kif18B | >10,000 | >1,000 |
| CENP-E | >10,000 | >1,000 |
| Eg5 (KIF11) | >10,000 | >1,000 |
| KIFC3 | >10,000 | >1,000 |
| KIF3C | >10,000 | >1,000 |
| MCAK | >10,000 | >1,000 |
| MKLP1 | >10,000 | >1,000 |
| MKLP2 | >10,000 | >1,000 |
Note: The IC50 values are representative and compiled from published data on potent KIF18A inhibitors. The selectivity fold is calculated by dividing the IC50 for the off-target kinesin by the IC50 for Kif18A.
As the data indicates, this class of inhibitors demonstrates high potency against Kif18A with significant selectivity over other kinesin motors. A notable exception is Kif19A, another member of the kinesin-8 family, where the selectivity is less pronounced, though still substantial. The high selectivity against other critical mitotic kinesins like Eg5 and CENP-E is a key feature, suggesting a lower likelihood of inducing mitotic arrest phenotypes associated with the inhibition of these targets.[1][2][3]
Experimental Protocols
The selectivity of KIF18A inhibitors is typically determined using a microtubule-stimulated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain, which is a direct indicator of its motor activity.
Principle of the Microtubule-Stimulated ATPase Assay:
Kinesin motors utilize the energy from ATP hydrolysis to move along microtubules. The rate of this activity is significantly stimulated in the presence of microtubules. The assay quantifies the amount of ADP produced, which is directly proportional to the ATPase activity of the kinesin. The effect of an inhibitor is measured by the reduction in ADP production.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human kinesin motor domains (Kif18A and other kinesins for selectivity panel).
-
Taxol-stabilized microtubules.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., containing PIPES, MgCl2, EGTA, and DTT).
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Test inhibitor (e.g., a representative KIF18A inhibitor) at various concentrations.
-
Microplate reader for luminescence detection.
-
-
Assay Procedure:
-
The kinesin enzyme, microtubules, and varying concentrations of the inhibitor are pre-incubated in the assay buffer in a microplate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature).
-
The reaction is stopped, and the amount of ADP produced is quantified by adding the ADP detection reagent, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinesin's ATPase activity.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Kif18A in mitotic progression and the general workflow for assessing the selectivity of a Kif18A inhibitor.
Caption: Role of Kif18A in Mitotic Progression.
Caption: Workflow for Kinesin Inhibitor Selectivity Profiling.
References
A Comparative Guide to the In Vivo Efficacy of KIF18A Inhibitors: Sovilnesib and Other Preclinical Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Sovilnesib (formerly AMG-650), a clinical-stage KIF18A inhibitor, with other publicly disclosed preclinical KIF18A inhibitors. Due to the absence of publicly available data for a compound specifically designated "Kif18A-IN-9," this guide will focus on Sovilnesib and benchmark its performance against other representative KIF18A inhibitors for which in vivo experimental data has been published.
Introduction to KIF18A Inhibition
Kinesin family member 18A (KIF18A) is a mitotic kinesin essential for the proper alignment of chromosomes during cell division.[1][2] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for survival, making it a promising therapeutic target.[3][4] Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to mitotic arrest and subsequent cell death in these cancer cells, while having minimal effects on normal, chromosomally stable cells.[2][3]
Mechanism of Action: KIF18A Inhibitors
KIF18A inhibitors are small molecules that typically bind to the motor domain of the KIF18A protein. This binding action prevents the hydrolysis of ATP, which is the energy source for KIF18A's movement along microtubules.[2] The ultimate result is the disruption of chromosome congression at the metaphase plate, triggering the spindle assembly checkpoint and inducing apoptosis in cancer cells with high CIN.
Caption: Signaling pathway of KIF18A and its inhibition.
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data from preclinical in vivo studies of Sovilnesib and other notable KIF18A inhibitors.
Table 1: Compound Characteristics
| Compound | Alternative Names | Class | Developer/Originator |
| Sovilnesib | AMG-650 | KIF18A Inhibitor | Amgen / Volastra Therapeutics |
| VLS-1272 | N/A | KIF18A Inhibitor | Volastra Therapeutics |
| ISM9682 | N/A | KIF18A Inhibitor | Insilico Medicine |
Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Compound | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Sovilnesib (AMG-650) | OVCAR-3 (human ovarian adenocarcinoma) | 4, 6, 8, 10, 30, 100 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition. Durable tumor regressions at 10, 30, and 100 mg/kg. | [5] |
| VLS-1272 | OVCAR-3 | Not specified | Substantial, dose-dependent inhibition of tumor growth. | [6] |
| ISM9682 | High-grade serous ovarian cancer (HGSOC) CDX models | Not specified | Potent in vivo efficacy. | [7] |
Table 3: Pharmacokinetic Parameters (Mouse)
| Compound | Dose | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) |
| Sovilnesib (AMG-650) | 10 mg/kg | p.o. | 4.00 | 9.12 | 125 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the presented data.
OVCAR-3 Xenograft Model for Sovilnesib (AMG-650) Efficacy Study
This protocol is based on publicly available information regarding similar xenograft studies.
Caption: Experimental workflow for a xenograft study.
1. Cell Culture:
-
OVCAR-3 human ovarian adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
2. Animal Models:
-
Female athymic nude mice, typically 6-8 weeks old, are used.
-
Animals are allowed to acclimatize for at least one week before the start of the experiment.
3. Tumor Implantation:
-
A suspension of OVCAR-3 cells (e.g., 5 x 10^6 cells in 0.1 mL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth and Randomization:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
5. Drug Administration:
-
Sovilnesib is formulated for oral administration (p.o.).
-
The drug is administered daily (q.d.) at various dose levels (e.g., 4, 6, 8, 10, 30, 100 mg/kg).
-
The control group receives the vehicle solution.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary efficacy endpoints are tumor growth inhibition (TGI) and tumor regression.
-
TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor regression is defined as a decrease in tumor volume from the initial measurement.
7. Study Termination and Data Analysis:
-
The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Tumors may be excised for further pharmacodynamic or histological analysis.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Discussion and Conclusion
The available preclinical data demonstrates that Sovilnesib is a potent, orally bioavailable KIF18A inhibitor with significant in vivo anti-tumor activity in a human ovarian cancer xenograft model.[5] The dose-dependent tumor growth inhibition and durable regressions observed at well-tolerated doses highlight its potential as a therapeutic agent for cancers with high chromosomal instability.[5][8]
Further research and clinical development are necessary to fully elucidate the therapeutic potential of Sovilnesib and other KIF18A inhibitors. The ongoing Phase 1b clinical trial for Sovilnesib in patients with platinum-resistant ovarian cancer will provide crucial insights into its safety and efficacy in a clinical setting.[9][10] The continued exploration of this class of targeted therapies offers hope for new treatment options for patients with difficult-to-treat cancers characterized by chromosomal instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study of Sovilnesib in Subjects with Ovarian Cancer | Clinical Research Trial Listing [centerwatch.com]
Comparative Evaluation of KIF18A Inhibitors for Enhanced Potency and Selectivity
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Kinesin Family Member 18A (KIF18A) inhibitors. This guide provides a comparative analysis of potent and selective KIF18A inhibitors, featuring supporting experimental data and detailed methodologies.
KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a critical role in regulating microtubule dynamics during mitosis, ensuring proper chromosome alignment at the metaphase plate.[1][2] Notably, KIF18A is overexpressed in various cancers and has been identified as a synthetic lethal target in chromosomally unstable (CIN) tumors.[3][4] This dependency makes KIF18A an attractive target for cancer therapy, as its inhibition can selectively induce mitotic arrest and apoptosis in cancer cells while sparing normal, healthy cells.[3]
This guide provides a comparative overview of several key KIF18A inhibitors, focusing on their potency and selectivity. While this guide aims to be a comprehensive resource, it is important to note that publicly available information on a compound specifically named "Kif18A-IN-9" is not available in the reviewed scientific literature. Therefore, this guide will focus on other well-characterized KIF18A inhibitors and their analogues.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of various KIF18A inhibitors against KIF18A and other kinesin motor proteins. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | KIF18A IC50 (nM) | KIF18B IC50 (nM) | KIF19A IC50 (nM) | Eg5 IC50 (nM) | CENP-E IC50 (nM) | Reference |
| BTB-1 | 1690 | - | - | >100,000 | - | [5] |
| AM-7710 | 6160 | - | - | - | - | [6] |
| AM-5308 | 30 | - | - | - | - | [6] |
| AM-9022 | 62 | - | - | - | - | [6] |
| VLS-1272 | 41 | >100,000 | 280 | >100,000 | - | [7][8] |
| ATX020 | 14 | >100,000 | 6100 | 5870 | >10,000 | [9][10] |
Table 1: Biochemical Potency and Selectivity of KIF18A Inhibitors against Kinesin Family Members. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a higher potency. "-" indicates data not available.
| Compound | OVCAR-3 (CIN-high) IC50 (µM) | OVCAR-8 (CIN-high) IC50 (µM) | A2780 (CIN-low) IC50 (µM) | Reference |
| ATX020 | 0.053 | 0.54 | >10 | [10] |
| VLS-1272 | 0.0097 | - | - | [11] |
Table 2: Cellular Proliferation IC50 Values of KIF18A Inhibitors in Ovarian Cancer Cell Lines. CIN-high cell lines are chromosomally unstable and are expected to be more sensitive to KIF18A inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Biochemical Assay: KIF18A ATPase Activity (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human KIF18A motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Kinesin assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, combine the KIF18A enzyme, microtubules, and the test compound at various concentrations in the kinesin assay buffer.[12]
-
Initiation: Start the reaction by adding a solution of ATP. The final reaction volume is typically 5 µL.[13]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[12]
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the KIF18A ATPase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
Cell-Based Assay: Cell Proliferation (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, OVCAR-8, A2780)
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.[14]
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus compound concentration to determine the IC50 value.
Immunofluorescence Staining for Mitotic Spindle Analysis
This technique is used to visualize the mitotic spindle and chromosome alignment within cells following inhibitor treatment.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the KIF18A inhibitor or vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[15]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[15]
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[15]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.[15]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Analyze images for mitotic spindle morphology, chromosome alignment, and other mitotic defects.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of KIF18A inhibitors.
References
- 1. embopress.org [embopress.org]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VLS-1272 | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kif18A-IN-9
A Critical Note on Kif18A-IN-9: As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information provided herein is based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for this compound upon its availability and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety.[1] Most novel small molecule inhibitors, including this compound, should be treated as hazardous waste.[1] The following steps provide a general guideline for safe disposal.
Quantitative Data Summary for Handling and Disposal
The following table summarizes key handling and storage information for small molecule inhibitors like this compound, based on general laboratory safety guidelines.
| Parameter | Information | Source(s) |
| Hazard Classification | Assume hazardous in the absence of specific data. May be toxic, an irritant, or have unknown properties. | [1] |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.[1] | [1] |
| Storage of Stock Solutions | Store at recommended temperatures (e.g., -20°C or -80°C) in clearly labeled, sealed containers. Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Waste Segregation | Collect all this compound waste separately from other waste streams.[2] Do not mix with incompatible chemicals. | [2][3] |
| Waste Container | Use a designated, leak-proof, and chemically compatible container for liquid and solid waste. | [1][4][5] |
| Waste Labeling | Label waste containers with "Hazardous Waste," the full chemical name, concentration, solvent, and accumulation start date.[1][5] | [1][5] |
| Spill Response | Have a spill kit readily available. Absorb small spills with inert material, collect in a sealed container, and dispose of as hazardous waste. | [4] |
Experimental Protocol: Preparation of this compound Working Solutions
This protocol outlines the preparation of working solutions of this compound for in vitro experiments, a common procedure that generates chemical waste requiring proper disposal.
Materials:
-
This compound solid compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Procedure:
-
Work in a Chemical Fume Hood: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Prepare Stock Solution:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the solid this compound in a microcentrifuge tube.
-
In the chemical fume hood, add the calculated volume of solvent (e.g., DMSO) to the tube.
-
Vortex until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, following manufacturer's recommendations if available.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in clearly labeled microcentrifuge tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[1]
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.[1]
-
Store the aliquots at the recommended temperature (e.g., -20°C).[1]
-
-
Preparation of Working Solutions:
-
When ready for an experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer.
-
-
Waste Disposal:
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway (Illustrative)
As Kif18A is a mitotic kinesin, a diagram illustrating its general role and the effect of an inhibitor is provided for context.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Operational Protocols for Handling Kif18A-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Kif18A-IN-9, a potent kinesin family member 18A (KIF18A) inhibitor. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for handling potent, biologically active small molecule compounds in a laboratory setting. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive personal protective equipment strategy is mandatory to ensure user safety when working with this compound. The level of PPE should be determined by the specific task being performed, as outlined below.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receipt and Inspection | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | - None |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile gloves)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Solution Preparation and Handling | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Chemical-resistant apron |
| In Vitro/In Vivo Administration | - Safety glasses with side shields- Laboratory coat- Nitrile gloves | - Face shield if splash hazard exists |
| Waste Disposal and Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Laboratory coat | - Chemical-resistant apron- Chemical-resistant boots |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | Data not available for this compound. (KIF18A-IN-1: 576.77 g/mol ; KIF18A-IN-3: 574.76 g/mol ) | [1][2] |
| Physical State | Solid (Assumed based on similar compounds) | [1] |
| Appearance | Off-white to light yellow solid (for KIF18A-IN-1) | [1] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL) and a mixture of DMSO and corn oil. | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Vapor Pressure | Data not available | |
| Acute Toxicity (LD50/LC50) | Data not available | |
| Carcinogenicity | Data not available | |
| Mutagenicity | Data not available | |
| Teratogenicity | Data not available |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe management of this compound in the laboratory.
Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
Inventory: Document the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled. For long-term storage of stock solutions, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[4]
Handling and Experimental Procedures
-
Designated Area: All work with this compound, especially the handling of the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a powder containment hood.
-
Engineering Controls: A certified chemical fume hood with adequate face velocity is the primary engineering control to prevent inhalation of airborne particles.
-
Weighing: When weighing the solid compound, use disposable weigh boats and handle all materials within the fume hood.
-
Solution Preparation: Prepare solutions in the fume hood. Add solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Decontamination and Spill Response
-
Decontamination: Decontaminate all work surfaces and reusable equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Spill Response:
-
Small Spills: For small spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills/Solid Spills: Evacuate the area and prevent entry. Alert laboratory personnel and the institutional safety office immediately. Do not attempt to clean up a large spill or a spill of the solid compound without appropriate training and PPE, including respiratory protection.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated PPE, disposable labware (e.g., pipette tips, tubes), and cleaning materials.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Disposal Method: Dispose of all this compound waste through the institution's hazardous waste management program. High-temperature incineration is the preferred method for the disposal of potent pharmaceutical compounds.
-
Empty Containers: "Empty" containers that held the solid compound or concentrated solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Workflow Guides
The following diagrams illustrate the logical workflows for personal protective equipment selection and the safe handling and disposal of this compound.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
